molecular formula C18H35NO B15555947 Laurocapram-15N

Laurocapram-15N

カタログ番号: B15555947
分子量: 282.5 g/mol
InChIキー: AXTGDCSMTYGJND-QHPTYGIKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Laurocapram-15N is a useful research compound. Its molecular formula is C18H35NO and its molecular weight is 282.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C18H35NO

分子量

282.5 g/mol

IUPAC名

1-dodecyl(115N)azepan-2-one

InChI

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-13-16-19-17-14-11-12-15-18(19)20/h2-17H2,1H3/i19+1

InChIキー

AXTGDCSMTYGJND-QHPTYGIKSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Laurocapram-15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laurocapram (commercially known as Azone®) is a well-established skin penetration enhancer utilized in topical and transdermal drug formulations. Its efficacy in increasing the permeability of the stratum corneum for a wide range of active pharmaceutical ingredients (APIs) has been extensively documented. The isotopically labeled form, Laurocapram-15N, where the naturally occurring 14N atom in the caprolactam ring is replaced with the stable isotope 15N, serves as a crucial tool for advanced research. This technical guide provides a comprehensive overview of the physical and chemical properties of Laurocapram, which are expected to be nearly identical for this compound, with the exception of its molecular weight. Furthermore, this guide outlines a proposed synthetic pathway for this compound, its mechanism of action as a penetration enhancer, and detailed experimental protocols for its characterization.

Physical and Chemical Properties

The macroscopic physical and chemical properties of this compound are presumed to be identical to those of unlabeled Laurocapram. The primary distinction lies in the molecular weight due to the incorporation of the 15N isotope.

Table 1: Physical and Chemical Properties of Laurocapram and this compound

PropertyLaurocapramThis compound (Calculated)References
Molecular Formula C18H35NOC18H35¹⁵NO[1]
Molecular Weight 281.48 g/mol 282.48 g/mol [1]
CAS Number 59227-89-3Not available[2]
Appearance Colorless to light yellow, viscous, oily liquidColorless to light yellow, viscous, oily liquid[3][4]
Odor Odorless to slightly characteristicOdorless to slightly characteristic[3][4]
Melting Point -7 °C-7 °C[2][5][6]
Boiling Point 160 °C at 50 mmHg160 °C at 50 mmHg[2][5]
Density 0.906 - 0.926 g/cm³0.906 - 0.926 g/cm³[2][5]
Refractive Index 1.470 - 1.4731.470 - 1.473[2][5]
Solubility Insoluble in water; soluble in ethanol, isopropanol, chloroform, and other organic solventsInsoluble in water; soluble in ethanol, isopropanol, chloroform, and other organic solvents[2][3][5]

Synthesis of this compound (Proposed)

Step 1: Synthesis of ε-Caprolactam-15N via Beckmann Rearrangement

The key step for introducing the 15N isotope is the Beckmann rearrangement of cyclohexanone (B45756) oxime using a 15N-labeled reagent.[1][7]

  • Reaction: Cyclohexanone is reacted with hydroxylamine-15N hydrochloride (¹⁵NH₂OH·HCl) to form cyclohexanone oxime-15N.

  • Rearrangement: The resulting oxime is then treated with a strong acid (e.g., sulfuric acid) to induce the Beckmann rearrangement, yielding ε-caprolactam-15N.[1]

Step 2: N-Alkylation of ε-Caprolactam-15N

The final step involves the alkylation of the ε-caprolactam-15N with a dodecyl halide.

  • Reaction: ε-Caprolactam-15N is deprotonated with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., anhydrous toluene) to form the sodium salt.

  • Alkylation: 1-Bromododecane is then added to the reaction mixture, leading to the nucleophilic substitution and formation of this compound.[4][8]

Synthesis_of_Laurocapram_15N cluster_step1 Step 1: Synthesis of ε-Caprolactam-15N cluster_step2 Step 2: N-Alkylation Cyclohexanone Cyclohexanone CyclohexanoneOxime15N Cyclohexanone Oxime-15N Cyclohexanone->CyclohexanoneOxime15N Reaction Hydroxylamine15N ¹⁵NH₂OH·HCl Hydroxylamine15N->CyclohexanoneOxime15N Caprolactam15N ε-Caprolactam-15N CyclohexanoneOxime15N->Caprolactam15N Beckmann Rearrangement Caprolactam15N_step2 ε-Caprolactam-15N Laurocapram15N This compound Caprolactam15N_step2->Laurocapram15N N-Alkylation Bromododecane 1-Bromododecane Bromododecane->Laurocapram15N

Proposed synthetic pathway for this compound.

Mechanism of Action as a Skin Penetration Enhancer

Laurocapram enhances the permeation of both hydrophilic and lipophilic drugs across the stratum corneum through multiple mechanisms.[9][10][11] The primary mechanism involves the disruption of the highly ordered lipid bilayer of the stratum corneum. The dodecyl chain of Laurocapram inserts into the lipid matrix, increasing the fluidity of the lipid chains and creating more permeable regions.[9][12] This disruption facilitates the diffusion of drug molecules through the skin barrier. Additionally, Laurocapram has been shown to increase the water content in the stratum corneum, which can further enhance the penetration of hydrophilic compounds.[10]

Laurocapram_Mechanism Laurocapram Laurocapram StratumCorneum Stratum Corneum (Lipid Bilayer) Laurocapram->StratumCorneum interacts with Disruption Disruption of Lipid Bilayer Order StratumCorneum->Disruption Fluidization Increased Fluidity of Alkyl Chains Disruption->Fluidization IncreasedPermeability Increased Skin Permeability Fluidization->IncreasedPermeability DrugPenetration Enhanced Drug Penetration IncreasedPermeability->DrugPenetration

Mechanism of Laurocapram as a skin penetration enhancer.

Experimental Protocols for Characterization

The characterization of this compound would involve standard analytical techniques, with a particular focus on methods that can confirm the incorporation and position of the 15N isotope.

Mass Spectrometry
  • Objective: To confirm the molecular weight of this compound and determine the isotopic purity.

  • Methodology:

    • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

    • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed.

    • Analysis: The mass spectrum of this compound is expected to show a molecular ion peak at m/z 283.48, which is one mass unit higher than that of unlabeled Laurocapram (m/z 282.48). The isotopic distribution pattern will also be altered, with the M+1 peak being significantly more intense. The isotopic purity can be calculated by comparing the relative intensities of the labeled and unlabeled molecular ion peaks.[3]

15N Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To unequivocally confirm the position of the 15N label within the Laurocapram molecule.

  • Methodology:

    • Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., CDCl₃).

    • Instrumentation: Use a high-field NMR spectrometer equipped with a probe capable of detecting 15N nuclei.

    • Data Acquisition: Acquire a one-dimensional 15N NMR spectrum. Due to the low gyromagnetic ratio of 15N, a larger number of scans may be required. Alternatively, two-dimensional correlation experiments such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) can be performed to correlate the 15N nucleus with its attached protons, providing more definitive structural information.[9]

    • Analysis: The 15N NMR spectrum will show a signal at a chemical shift characteristic of an amide nitrogen. The ¹H-¹⁵N HSQC spectrum will show a correlation between the 15N nucleus and the protons on the adjacent carbons of the caprolactam ring, confirming the location of the isotopic label.

Experimental_Workflow Start This compound Sample MS Mass Spectrometry (HRMS) Start->MS NMR NMR Spectroscopy (¹⁵N and ¹H-¹⁵N HSQC) Start->NMR DataAnalysis Data Analysis and Structure Confirmation MS->DataAnalysis NMR->DataAnalysis End Characterized This compound DataAnalysis->End

General experimental workflow for the characterization of this compound.

Conclusion

This compound is a valuable tool for researchers in drug development and skin science. While its macroscopic physical and chemical properties are expected to mirror those of its unlabeled counterpart, the presence of the 15N isotope allows for detailed mechanistic and metabolic studies that are not possible with the unlabeled compound. The proposed synthetic route and characterization protocols outlined in this guide provide a framework for the preparation and validation of this important research compound. The use of this compound in conjunction with advanced analytical techniques will undoubtedly contribute to a deeper understanding of its mode of action and its fate in biological systems.

References

An In-Depth Technical Guide on the Solubility and Stability of Laurocapram-15N in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and experimental methodologies for determining the solubility and stability of Laurocapram-15N. Given the limited specific data for the 15N-labeled variant, this document leverages information on Laurocapram (Azone) as a close surrogate, a common practice in pharmaceutical development. This guide is intended to be a valuable resource for formulation development, analytical method development, and stability study design.

Introduction to this compound

Laurocapram, known chemically as 1-dodecylhexahydro-2H-azepin-2-one, is a widely recognized penetration enhancer used in topical and transdermal drug formulations. Its ability to reversibly reduce the barrier function of the stratum corneum allows for increased permeation of both lipophilic and hydrophilic active pharmaceutical ingredients (APIs). The "-15N" designation indicates that the nitrogen atom in the caprolactam ring has been substituted with the stable isotope Nitrogen-15. This isotopic labeling is crucial for metabolic studies and for sensitive and specific quantification in complex biological matrices using mass spectrometry-based analytical techniques.

Solubility Profile of Laurocapram

Data Presentation: Solubility of Laurocapram

SolventReported SolubilityCitation(s)
Organic Solvents
Ethanol (anhydrous)Highly soluble[1][2]
Propylene GlycolMiscible/Synergistic effect often noted[1][2]
Ethyl Acetate (B1210297)Highly soluble[1][2]
EtherHighly soluble[1][2]
BenzeneHighly soluble[1][2]
CyclohexaneHighly soluble[1][2]
AcetoneHighly soluble[1]
ChloroformSlightly soluble[3]
MethanolSlightly soluble[3]
Dimethyl Sulfoxide (DMSO)100 mg/mL[4][5]
Corn Oil≥ 2.5 mg/mL (in a 10% DMSO/90% Corn Oil mixture)[6]
Aqueous Systems
WaterInsoluble[1][2]
Saline (with co-solvents)≥ 2.5 mg/mL (in 10% DMSO/40% PEG300/5% Tween-80/45% Saline)[6]

Stability Profile of Laurocapram

Understanding the chemical stability of this compound is essential for ensuring the quality, safety, and efficacy of a drug product throughout its shelf life. Stability studies are conducted to evaluate the influence of various environmental factors such as pH, temperature, and light.

Data Presentation: Stability of Laurocapram

ConditionObservationCitation(s)
pH Stability Stable in the pH range of 2.5 - 7.[7]
Thermal Stability Avoid temperatures above 60°C.[7]
Long-Term Storage Chemical properties are stable for over four years when stored in the dark at room temperature.[1][2]

Experimental Protocols

Detailed and robust experimental protocols are necessary to determine the specific solubility and stability characteristics of this compound in your desired formulation.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent(s)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculate the solubility in units such as mg/mL or mol/L.

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection is commonly employed.

Objective: To develop a stability-indicating HPLC method and to investigate the degradation pathways of this compound under various stress conditions.

Part A: Method Development

  • Column Selection: Start with a C18 column, which is a versatile stationary phase for reverse-phase HPLC.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate buffer) and an organic phase (e.g., acetonitrile (B52724) or methanol) is typically a good starting point.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths to identify the optimal wavelength for detection of this compound and any potential degradants. A mass spectrometer (MS) detector is highly recommended for the identification of degradation products.

  • Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve good peak shape, resolution, and a reasonable run time.

Part B: Forced Degradation Studies Prepare solutions of this compound in a suitable solvent and subject them to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug and a solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm and 365 nm) and visible light in a photostability chamber.

Sample Analysis:

  • At specified time points, withdraw samples from the stress conditions.

  • Neutralize the acidic and basic samples before injection.

  • Analyze the stressed samples using the developed stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify any degradation peaks.

  • Characterize the degradation products using LC-MS/MS to determine their mass and fragmentation patterns, which can help in structure elucidation.

Visualizations

Experimental Workflow for Solubility and Stability Testing

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment sol_start Start: this compound and Solvents add_excess Add Excess this compound to Solvent sol_start->add_excess equilibrate Equilibrate (Shaking at Controlled Temp.) add_excess->equilibrate separate Separate Solid (Centrifuge/Filter) equilibrate->separate quantify_sol Quantify Concentration (HPLC/LC-MS) separate->quantify_sol sol_end Result: Solubility Data quantify_sol->sol_end stab_start Start: this compound Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) stab_start->stress sample Sample at Time Points stress->sample analyze Analyze using Stability-Indicating HPLC sample->analyze characterize Characterize Degradants (LC-MS/MS) analyze->characterize stab_end Result: Stability Profile & Degradation Pathway characterize->stab_end

Caption: Workflow for determining the solubility and stability of this compound.

Hypothetical Degradation Pathway of Laurocapram

Given the presence of a lactam (cyclic amide) functional group, a plausible degradation pathway for Laurocapram under hydrolytic conditions is the cleavage of the amide bond.

degradation_pathway laurocapram Laurocapram (1-dodecylazepan-2-one) hydrolysis_product Hydrolysis Product (N-dodecyl-7-aminoheptanoic acid) laurocapram->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Hypothetical hydrolytic degradation pathway of Laurocapram.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of Laurocapram, which serves as a strong foundation for working with its 15N-labeled counterpart. While qualitative data suggests good solubility in a range of organic solvents and reasonable stability under typical storage conditions, further quantitative studies are essential for robust formulation development. The provided experimental protocols offer a systematic approach for researchers to generate specific and comprehensive solubility and stability data for this compound in their systems of interest. The visualizations included aim to clarify the experimental processes and potential chemical transformations of this important penetration enhancer.

References

Methodological & Application

Protocol for Formulating a Topical Gel with Laurocapram-15N: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the formulation of a topical gel incorporating Laurocapram-15N, a potent penetration enhancer. This document outlines the necessary materials, step-by-step procedures for gel preparation, and detailed methodologies for physicochemical characterization and in vitro drug release studies.

Introduction to this compound in Topical Formulations

Laurocapram (B1674564), also known as Azone, is a well-established skin penetration enhancer used in topical and transdermal drug delivery systems.[1] Its mechanism of action involves the fluidization of the stratum corneum lipids, thereby increasing the permeability of the skin to a wide range of active pharmaceutical ingredients (APIs).[2][3] Laurocapram is effective for both hydrophilic and lipophilic drugs and is typically used in concentrations ranging from 0.1% to 10%, with 1-5% being common for optimal enhancement without significant skin irritation.[1] It is often used in combination with other excipients like propylene (B89431) glycol to achieve a synergistic penetration-enhancing effect.

Materials and Equipment

Materials
  • Active Pharmaceutical Ingredient (API): e.g., Ketoprofen (lipophilic anti-inflammatory drug)

  • Gelling Agent: Carbopol 940

  • Penetration Enhancer: this compound (Azone)

  • Co-solvent/Humectant: Propylene Glycol

  • Solvent: Ethanol (B145695) (95%)

  • Neutralizing Agent: Triethanolamine (B1662121) (TEA)

  • Preservatives: Methylparaben, Propylparaben (B1679720)

  • Vehicle: Purified Water

Equipment
  • Analytical balance

  • Magnetic stirrer with hot plate

  • Homogenizer

  • pH meter

  • Viscometer (e.g., Brookfield viscometer)

  • Franz diffusion cell apparatus

  • UV-Vis spectrophotometer

  • Microscope

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Experimental Protocols

Formulation of the Topical Gel

This protocol describes the preparation of a 1% Ketoprofen gel with 5% this compound.

Table 1: Example Formulation Composition

IngredientConcentration (% w/w)Role
Ketoprofen1.0API
This compound5.0Penetration Enhancer
Carbopol 9401.0Gelling Agent
Propylene Glycol10.0Co-solvent/Humectant
Ethanol (95%)20.0Solvent
Triethanolamineq.s. (to pH 6.5-7.0)Neutralizing Agent
Methylparaben0.18Preservative
Propylparaben0.02Preservative
Purified Waterq.s. to 100Vehicle

Protocol:

  • Preparation of the Aqueous Phase:

    • Accurately weigh the required amount of Carbopol 940 and slowly disperse it in a beaker containing a measured volume of purified water with constant stirring using a magnetic stirrer. Avoid lump formation.

    • Allow the dispersion to hydrate (B1144303) for 24 hours to ensure complete swelling of the polymer.

  • Preparation of the Organic Phase:

    • In a separate beaker, dissolve the accurately weighed amounts of Ketoprofen, this compound, methylparaben, and propylparaben in ethanol with the aid of gentle heating (if necessary) and stirring.

    • Add propylene glycol to this solution and mix until a homogenous solution is obtained.

  • Incorporation of the Organic Phase:

    • Slowly add the organic phase to the hydrated Carbopol dispersion with continuous stirring.

  • Neutralization and Gel Formation:

    • Neutralize the dispersion by adding triethanolamine dropwise while continuously monitoring the pH. Continue adding until the pH reaches the desired range of 6.5-7.0, at which point a clear, viscous gel will form.

  • Final Mixing:

    • Homogenize the final gel formulation to ensure uniform distribution of all components.

G cluster_aqueous Aqueous Phase Preparation cluster_organic Organic Phase Preparation A1 Disperse Carbopol 940 in Purified Water A2 Hydrate for 24 hours A1->A2 Mix Combine Organic and Aqueous Phases A2->Mix O1 Dissolve API, this compound, and Preservatives in Ethanol O2 Add Propylene Glycol O1->O2 O2->Mix Neutralize Neutralize with Triethanolamine to pH 6.5-7.0 Mix->Neutralize Homogenize Homogenize Final Gel Neutralize->Homogenize FinalGel Topical Gel with this compound Homogenize->FinalGel

Fig. 1: Workflow for Topical Gel Formulation.
Physicochemical Characterization

Table 2: Physicochemical Properties of Topical Gels

ParameterMethodTypical Values for Carbopol Gels
Appearance Visual inspection for color, clarity, and homogeneity.Colorless to slightly yellowish, transparent, and smooth.
pH Measured using a calibrated pH meter at room temperature.[4]6.5 - 7.0
Viscosity Determined using a Brookfield viscometer with a suitable spindle at a defined rotational speed.3000 - 6000 cps
Spreadability Measured by placing a known weight on a sample between two glass plates and measuring the diameter of spread.5 - 7 cm
Drug Content Extraction of the drug from a known amount of gel followed by quantification using UV-Vis spectrophotometry at the drug's λmax.[4]95% - 105% of the labeled amount

Protocols for Physicochemical Characterization:

  • pH Measurement: A calibrated pH meter is used to measure the pH of the gel formulation directly.

  • Viscosity Determination: The viscosity of the gel is measured using a Brookfield viscometer. A specific amount of the gel is placed in the instrument, and the viscosity is read at different rotational speeds.

  • Spreadability Test: A known quantity of the gel is placed between two glass slides, and a standard weight is applied on the upper slide for a specific time. The diameter of the spread gel is measured.

  • Drug Content Uniformity: A specified amount of the gel is dissolved in a suitable solvent, and the solution is filtered. The drug concentration in the filtrate is then determined by UV-Vis spectrophotometry against a standard curve of the API.

In Vitro Drug Release Study

Table 3: In Vitro Drug Release Parameters

ParameterMethodExample Data (Ketoprofen Gel)
Apparatus Franz diffusion cell-
Membrane Synthetic membrane (e.g., cellulose (B213188) acetate) or excised animal/human skin-
Receptor Medium Phosphate (B84403) buffer pH 7.4-
Temperature 32 ± 0.5 °C-
Stirring Speed 100 rpm-
Sampling Times 0.5, 1, 2, 4, 6, 8, 12, 24 hours-
Cumulative Drug Release (%) Quantified by UV-Vis spectrophotometry of samples withdrawn from the receptor compartment at specified time intervals.~80% at 24 hours

Protocol for In Vitro Drug Release Study:

  • Setup: The Franz diffusion cell is assembled with the membrane separating the donor and receptor compartments. The receptor compartment is filled with pre-warmed phosphate buffer (pH 7.4), and the temperature is maintained at 32 ± 0.5 °C.

  • Sample Application: A known quantity of the formulated gel is applied uniformly to the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.

  • Analysis: The concentration of the drug in the withdrawn samples is determined using a UV-Vis spectrophotometer at the drug's maximum wavelength.

  • Data Calculation: The cumulative amount of drug released per unit area is plotted against time.

G cluster_setup Franz Diffusion Cell Setup cluster_procedure Experimental Procedure S1 Assemble Cell with Membrane S2 Fill Receptor with Buffer (pH 7.4) S1->S2 S3 Maintain Temperature at 32°C S2->S3 P1 Apply Gel to Donor Compartment S3->P1 P2 Withdraw Samples from Receptor at Intervals P1->P2 P3 Replace with Fresh Buffer P2->P3 P3->P2 Continue Sampling Analyze Analyze Samples by UV-Vis Spectrophotometry P3->Analyze Plot Plot Cumulative Drug Release vs. Time Analyze->Plot Result In Vitro Release Profile Plot->Result

Fig. 2: In Vitro Drug Release Study Workflow.

Mechanism of Action of this compound

Laurocapram enhances skin penetration primarily by disrupting the highly ordered lipid structure of the stratum corneum. Its lipophilic dodecyl group inserts into the intercellular lipid bilayer, increasing the fluidity of the lipid chains and creating more permeable pathways for drug molecules to pass through.

G cluster_skin Stratum Corneum LipidBilayer Intercellular Lipid Bilayer Highly Ordered Structure Disruption Disruption of Lipid Packing LipidBilayer->Disruption Laurocapram This compound Laurocapram->LipidBilayer:h Fluidization Increased Fluidity of Lipid Chains Disruption->Fluidization Permeation Enhanced Drug Permeation Fluidization->Permeation API API API->LipidBilayer:h API->Permeation

Fig. 3: Mechanism of this compound Action.

Conclusion

This protocol provides a detailed framework for the formulation and evaluation of a topical gel containing this compound. By following these procedures, researchers can develop stable and effective topical formulations with enhanced drug delivery capabilities. The provided tables and diagrams serve as a practical guide for experimental design and data interpretation. It is recommended to optimize the formulation parameters for each specific API to achieve the desired product characteristics and therapeutic outcomes.

References

Application Notes and Protocols for the Detection of Laurocapram-15N by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Laurocapram, known commercially as Azone, is a widely utilized skin penetration enhancer in topical and transdermal drug formulations.[1] Its mechanism of action is attributed to its ability to partition into and disrupt the lipid bilayers of the stratum corneum, thereby increasing the permeability of the skin to various active pharmaceutical ingredients (APIs).[1] Understanding the distribution, localization, and interaction of Laurocapram within skin layers is crucial for optimizing drug delivery systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of molecules in various environments.[2][3][4] Specifically, the use of stable isotope labeling, such as with Nitrogen-15 (¹⁵N), offers a highly sensitive and specific method for tracking molecules of interest. ¹⁵N has a nuclear spin of 1/2, which results in sharp NMR signals, providing superior resolution compared to the quadrupolar ¹⁴N nucleus.[5] This application note provides detailed protocols for the detection and quantification of ¹⁵N-labeled Laurocapram (Laurocapram-¹⁵N) using advanced NMR techniques, tailored for researchers, scientists, and professionals in drug development.

The low natural abundance of ¹⁵N (~0.37%) makes isotopic enrichment essential for sensitive detection.[5] By selectively labeling the nitrogen atom in the caprolactam ring of Laurocapram, its interaction with biological membranes and its concentration in complex matrices can be precisely monitored. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be employed to correlate the ¹⁵N nucleus with its neighboring protons, significantly enhancing detection sensitivity.[3][6]

Key Applications:

  • Quantification of Laurocapram-¹⁵N in formulation matrices.

  • Studying the interaction of Laurocapram-¹⁵N with model membranes or skin extracts.

  • Assessing the stability of Laurocapram-¹⁵N in different environments.

  • Elucidating the molecular dynamics of Laurocapram-¹⁵N within lipid bilayers.

Experimental Protocols

Synthesis of Laurocapram-¹⁵N

While various synthetic routes for unlabeled Laurocapram exist, the synthesis of its ¹⁵N-labeled counterpart requires the incorporation of a ¹⁵N-containing precursor. A common strategy involves the use of ¹⁵N-labeled caprolactam. The synthesis would typically proceed via N-alkylation of the ¹⁵N-labeled caprolactam with 1-bromododecane. The specific details of the synthesis are beyond the scope of this application note but are a prerequisite for the following analytical procedures.

Sample Preparation

a) For Quantitative NMR (qNMR) in Solution:

  • Accurately weigh approximately 5-10 mg of Laurocapram-¹⁵N.

  • Dissolve the sample in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean NMR tube. The choice of solvent should ensure the complete dissolution of Laurocapram-¹⁵N and any internal standard.

  • Add a known quantity of a suitable internal standard. The internal standard should have a resonance that does not overlap with the analyte signals. For ¹H-based quantification, standards like maleic acid or 1,4-dioxane (B91453) can be used.[7]

  • Ensure the sample is homogeneous by vortexing the NMR tube gently.

b) For Interaction Studies with Model Membranes (e.g., Liposomes):

  • Prepare a stock solution of Laurocapram-¹⁵N in an appropriate organic solvent (e.g., chloroform/methanol mixture).

  • Prepare a lipid film by evaporating the solvent from a solution of the desired lipids (e.g., DPPC, cholesterol) in a round-bottom flask.

  • Add the Laurocapram-¹⁵N stock solution to the lipid film and evaporate the solvent to create a mixed film.

  • Hydrate the film with a known volume of buffer (e.g., PBS, pH 7.4) to form multilamellar vesicles (MLVs).

  • The MLV suspension can be sonicated or extruded to form small unilamellar vesicles (SUVs) for high-resolution NMR studies.

NMR Data Acquisition

The following parameters are provided as a starting point and should be optimized for the specific instrument and sample conditions. Modern NMR spectrometers (≥400 MHz) equipped with a cryogenic probe are recommended for enhanced sensitivity.[8]

a) ¹H NMR for Quantification:

  • Pulse Program: A standard 90° pulse-acquire sequence (e.g., zg30 on Bruker systems).

  • Temperature: 298 K.

  • Number of Scans (NS): 16-64 (depending on concentration).

  • Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 10-30 s for accurate quantification).[9]

  • Acquisition Time (AQ): ≥ 3 seconds.

  • Spectral Width (SW): ~16 ppm.

b) ¹H-¹⁵N HSQC for Detection and Structural Confirmation:

  • Pulse Program: Standard gradient-selected HSQC (e.g., hsqcedetgpsp on Bruker systems).

  • Temperature: 298 K.

  • Number of Scans (NS): 8-64 per increment.

  • Relaxation Delay (D1): 1.5 - 2.0 seconds.

  • ¹J(NH) Coupling Constant: Optimized around the expected one-bond N-H coupling (typically ~90 Hz for amides).[10]

  • Spectral Width (SW): F2 (¹H): ~12 ppm; F1 (¹⁵N): ~50-100 ppm centered on the expected amide region.

  • Number of Increments (F1): 128-256.

c) Direct ¹⁵N NMR (if required): Due to the low sensitivity of the ¹⁵N nucleus, direct detection is challenging and requires higher concentrations or a significantly larger number of scans.[3][11]

  • Pulse Program: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

  • Temperature: 298 K.

  • Number of Scans (NS): ≥ 1024.

  • Relaxation Delay (D1): 5-10 times the ¹⁵N T₁ (can be very long). The addition of a relaxation agent like Cr(acac)₃ can shorten D1.[10]

  • Spectral Width (SW): ~300 ppm.

Data Processing and Analysis
  • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H, and squared sine-bell for HSQC) to improve the signal-to-noise ratio.

  • Perform Fourier transformation, phase correction, and baseline correction for all spectra.

  • For qNMR: Integrate the area of a well-resolved Laurocapram-¹⁵N proton signal and the internal standard signal. The concentration can be calculated using the following formula:

    CLaurocapram = (ILaurocapram / NLaurocapram) * (NStd / IStd) * (MWLaurocapram / MWStd) * (mStd / V)

    Where:

    • C = Concentration

    • I = Integral area

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of solvent

  • For ¹H-¹⁵N HSQC: The spectrum will show a correlation peak at the ¹H and ¹⁵N chemical shifts of the protons directly attached to the ¹⁵N-labeled nitrogen. This provides unambiguous identification of Laurocapram-¹⁵N. Changes in the chemical shifts of this peak upon interaction with model membranes can provide insights into the local chemical environment.

Data Presentation

The expected NMR data for Laurocapram-¹⁵N is summarized below. The ¹H chemical shifts are based on typical values for similar structures, while the ¹⁵N chemical shift is an estimate based on the amide functional group. Actual values must be determined experimentally.

ParameterNucleusFunctional GroupExpected Chemical Shift (ppm)Multiplicity / CorrelationNotes
δ(¹H)¹Hα-CH₂ (to N)3.2 - 3.6TripletProtons on the carbon adjacent to the ¹⁵N atom.
δ(¹H)¹Hα-CH₂ (to C=O)2.4 - 2.8TripletProtons on the carbon adjacent to the carbonyl group.
δ(¹H)¹HDodecyl Chain CH₂1.2 - 1.6MultipletBulk of the aliphatic chain protons.
δ(¹H)¹HTerminal CH₃0.8 - 0.9TripletTerminal methyl group of the dodecyl chain.
δ(¹⁵N)¹⁵NAmide110 - 140 (relative to NH₃)-The chemical shift is sensitive to the local environment.[12]
¹H-¹⁵N HSQC¹H, ¹⁵NN-CH₂(3.2-3.6, 110-140)Correlation PeakConfirms the direct bond between the ¹⁵N and adjacent protons.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation prep_qnmr Quantitative NMR Sample (Laurocapram-15N + Internal Std in Deuterated Solvent) acq_1h 1D 1H NMR (Quantitative Setup) prep_qnmr->acq_1h acq_hsqc 2D 1H-15N HSQC (Structural Confirmation) prep_qnmr->acq_hsqc prep_int Interaction Study Sample (this compound incorporated into Liposomes) prep_int->acq_hsqc proc_ft Fourier Transform acq_1h->proc_ft acq_hsqc->proc_ft acq_15n 1D 15N NMR (Direct Detection, Optional) acq_15n->proc_ft proc_phase Phase & Baseline Correction proc_ft->proc_phase proc_int Integration proc_phase->proc_int analysis_struct Structural Verification (HSQC Cross-Peak) proc_phase->analysis_struct analysis_quant Quantification (Concentration Calculation) proc_int->analysis_quant analysis_interact Interaction Analysis (Chemical Shift Perturbation) analysis_struct->analysis_interact laurocapram_interaction Conceptual Model of Laurocapram-Skin Interaction Monitored by 15N NMR cluster_skin Stratum Corneum cluster_laurocapram This compound States cluster_nmr Observed 15N NMR Signal lipid1 Lipid Bilayer lipid2 Disrupted Bilayer lauro_free Free this compound (in formulation) lauro_bound This compound (partitioned into lipids) lauro_free->lauro_bound Partitioning nmr_signal1 δ(15N) = X ppm (Sharp Signal) lauro_free->nmr_signal1 Corresponds to lauro_bound->lipid2 Causes Disruption nmr_signal2 δ(15N) = X' ppm (Shifted/Broadened Signal) lauro_bound->nmr_signal2 Corresponds to

References

Application Note: Quantitative Analysis of Laurocapram-15N in Tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantification of Laurocapram-15N in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Laurocapram (B1674564) (Azone®) is a widely used skin penetration enhancer in topical and transdermal drug formulations. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis, as it corrects for matrix effects and variations in sample processing and instrument response. This application note details the procedures for tissue homogenization, analyte extraction, and the development of a sensitive and specific LC-MS/MS method for the accurate quantification of this compound.

Introduction

Laurocapram (1-dodecylazepan-2-one) enhances the permeation of a wide range of active pharmaceutical ingredients (APIs) through the stratum corneum.[1][2] Its mechanism of action involves the fluidization of intercellular lipids in this skin layer.[1][3] Understanding the concentration and distribution of Laurocapram in different tissue layers is crucial for optimizing drug delivery systems and assessing safety.

Stable isotope labeling, in conjunction with mass spectrometry, offers a highly specific and sensitive method for quantification.[4] By using this compound as an internal standard, we can achieve high accuracy and precision in determining the concentration of unlabeled Laurocapram in tissue samples. This method is particularly valuable for pharmacokinetic and toxicokinetic studies in drug development.

Experimental Protocols

Materials and Reagents
  • Laurocapram (≥98% purity)

  • This compound (custom synthesis, ≥98% purity, ≥99% isotopic enrichment)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Phosphate-buffered saline (PBS)

  • Tissue homogenization beads

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • LC-MS vials

Instrumentation
  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Tissue homogenizer

Sample Preparation: Tissue Homogenization and Extraction

A robust sample preparation protocol is critical for accurate quantification. The following procedure is recommended for skin tissue biopsies.

  • Tissue Collection and Storage : Excise tissue samples and immediately freeze them in liquid nitrogen. Store at -80°C until analysis.

  • Weighing : Accurately weigh the frozen tissue sample (typically 10-50 mg).

  • Homogenization :

    • Place the weighed tissue in a 2 mL microcentrifuge tube containing homogenization beads.

    • Add 500 µL of ice-cold PBS.

    • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.

  • Protein Precipitation and Extraction :

    • To the tissue homogenate, add 1 mL of ice-cold acetonitrile containing the internal standard, this compound, at a known concentration (e.g., 100 ng/mL).

    • Vortex vigorously for 2 minutes to precipitate proteins and extract the analyte.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Clarification :

    • Carefully transfer the supernatant to a clean microcentrifuge tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

    • Transfer the clear supernatant to an LC-MS vial for analysis.

LC-MS/MS Method Development and Analysis

The following parameters provide a starting point for method development. Optimization will be necessary for specific instrumentation.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode : Electrospray Ionization (ESI), Positive

  • Analysis Mode : Multiple Reaction Monitoring (MRM)

MRM Transition Optimization:

The specific MRM transitions for Laurocapram and this compound must be determined empirically by infusing standard solutions into the mass spectrometer.

  • Precursor Ion Selection :

    • Laurocapram (C18H35NO), Molecular Weight: 281.49. The expected precursor ion ([M+H]+) is m/z 282.3.

    • This compound (C18H35¹⁵NO), Molecular Weight: 282.49. The expected precursor ion ([M+H]+) is m/z 283.3.

  • Product Ion Selection :

    • Perform a product ion scan for each precursor to identify the most abundant and stable fragment ions.

    • Select at least two product ions for each analyte to create a quantification and a confirmation transition.

  • Collision Energy (CE) and other MS parameters : Optimize CE for each transition to maximize signal intensity.

Hypothetical MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Use
Laurocapram282.3To be determinedQuantifier
Laurocapram282.3To be determinedQualifier
This compound283.3To be determinedInternal Standard
Calibration Curve and Quantification

Prepare calibration standards by spiking known concentrations of Laurocapram into blank tissue homogenate. Process these standards alongside the unknown samples. The concentration range should encompass the expected concentrations in the tissue samples. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.

Plot the peak area ratio (Laurocapram/Laurocapram-15N) against the concentration of Laurocapram. Use a linear regression with a weighting factor (e.g., 1/x or 1/x²) to determine the concentrations in the unknown samples.

Data Presentation

The following tables present hypothetical data from a method validation experiment to demonstrate data presentation.

Table 1: Calibration Curve Performance

Concentration (ng/mL)Calculated Concentration (Mean ± SD, n=3)Accuracy (%)Precision (%RSD)
10.98 ± 0.1298.012.2
55.15 ± 0.41103.08.0
109.75 ± 0.6897.57.0
5052.1 ± 3.13104.26.0
10098.9 ± 4.9598.95.0
500505.5 ± 20.22101.14.0
1000995.0 ± 29.8599.53.0

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day (n=6)Inter-day (n=18)
Mean Conc. ± SD Accuracy (%)
LLOQ11.05 ± 0.14105.0
Low QC32.91 ± 0.2397.0
Mid QC7578.0 ± 4.68104.0
High QC750735.0 ± 36.7598.0

Table 3: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Matrix FactorRecovery (%)
Low QC30.9588.5
High QC7500.9891.2

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing tissue_collection Tissue Collection (-80°C Storage) homogenization Tissue Homogenization (PBS Buffer) tissue_collection->homogenization extraction Protein Precipitation & Extraction (Acetonitrile + this compound) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 evaporation Supernatant Evaporation centrifugation1->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution centrifugation2 Final Centrifugation reconstitution->centrifugation2 lc_injection LC Injection centrifugation2->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization mrm_analysis MRM Analysis (Quantification & Confirmation) ionization->mrm_analysis peak_integration Peak Integration mrm_analysis->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Concentration Calculation calibration_curve->quantification

Caption: Experimental workflow for this compound quantification in tissue.

Mechanism of Action of Laurocapram

laurocapram_moa cluster_skin Stratum Corneum laurocapram Laurocapram lipid_bilayer Organized Intercellular Lipid Bilayer laurocapram->lipid_bilayer interacts with disrupted_lipids Disrupted & Fluidized Lipid Bilayer lipid_bilayer->disrupted_lipids causes enhanced_permeation Enhanced Permeation disrupted_lipids->enhanced_permeation api Active Pharmaceutical Ingredient (API) api->disrupted_lipids pathway for

Caption: Laurocapram's mechanism as a skin penetration enhancer.

Conclusion

This application note provides a detailed framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in tissue samples. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision. While specific MRM transitions must be optimized in the user's laboratory, the provided protocols for sample preparation and chromatographic conditions serve as a strong starting point for this analysis. This method is well-suited for pharmacokinetic studies and formulation development involving Laurocapram.

References

Application of Laurocapram in Transdermal Drug Delivery Systems: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurocapram (B1674564), commercially known as Azone, is a well-established and potent penetration enhancer used in transdermal drug delivery systems (TDDS). Its ability to reversibly reduce the barrier function of the stratum corneum allows for the enhanced permeation of a wide range of therapeutic agents, including both hydrophilic and lipophilic drugs. This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with Laurocapram.

Note on Laurocapram-15N: Extensive literature searches did not yield specific information on the synthesis or application of ¹⁵N-labeled Laurocapram (this compound) in transdermal drug delivery studies. The protocols and data presented herein are based on studies conducted with unlabeled Laurocapram. The principles and methodologies described can be adapted for studies involving isotopically labeled compounds, should they become available.

Mechanism of Action

Laurocapram enhances skin penetration through a multi-faceted mechanism that primarily involves interaction with the lipids of the stratum corneum.[1][2] The proposed mechanisms include:

  • Disruption of the Lipid Bilayer: The dodecyl group of Laurocapram inserts into the intercellular lipid bilayer of the stratum corneum.[1][2] This insertion disrupts the highly ordered lipid structure, increasing its fluidity.

  • Increased Lipid Chain Mobility: Laurocapram increases the motion of the alkyl chains of the lipids within the bilayer, further decreasing the barrier function.[1][2]

  • Fluidization of Hydrophobic Regions: It fluidizes the hydrophobic regions of the lamellar structure of the stratum corneum.[1][2]

  • Increased Stratum Corneum Hydration: Laurocapram has been shown to increase the water content in the stratum corneum, which can also contribute to enhanced drug permeation.[3]

These actions collectively create more permeable pathways for drug molecules to diffuse through the stratum corneum and reach the systemic circulation.

Quantitative Data on Permeation Enhancement

The efficacy of Laurocapram as a penetration enhancer has been quantified for various drugs. The following tables summarize the enhancement ratios (ER) and other relevant permeation parameters from different studies.

DrugModelLaurocapram ConcentrationVehicleEnhancement Ratio (ER) / Permeability IncreaseReference
5-FluorouracilHuman stratum corneum (in vitro)Not specifiedNot specified24-fold increase in permeability[1]
Sodium Lauryl Sulfate (SLS)Human skin (in vitro)Various concentrationsPre-treatmentEnhanced penetration compared to controls (p < 0.05)[4][5]
Ketoprofen (B1673614)Human skin (in vitro)Not specified in abstractAnhydrous and Aqueous GelsFlux of ~2.2 µg/cm²/h (anhydrous gel) and ~2.5 µg/cm²/h (aqueous gel) after 27h[1]
ParameterValueConditionsReference
Transepidermal Water Loss (TEWL)Varies by anatomical siteHealthy adult skin[6][7]
TEWL (Post-Laurocapram Treatment)Increased TEWL indicates barrier disruptionIn vivo and in vitro studies[8][9]

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a typical in vitro skin permeation study to evaluate the effect of Laurocapram on the transdermal delivery of a model drug, such as Ketoprofen.

Materials:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine ear) skin

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Model drug (e.g., Ketoprofen)

  • Laurocapram

  • Vehicle for formulation (e.g., propylene (B89431) glycol, ethanol, gel base)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Magnetic stirrer and stir bars

  • Water bath with temperature control

  • Micro-syringes

Methodology:

  • Skin Preparation:

    • Thaw frozen excised skin at room temperature.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

    • Equilibrate the skin sections in PBS for 30 minutes before mounting.

  • Franz Diffusion Cell Setup:

    • Assemble the Franz diffusion cells. The receptor compartment is filled with a known volume of degassed PBS (pH 7.4), maintained at 32°C ± 0.5°C by a circulating water bath.

    • Ensure no air bubbles are trapped beneath the skin.

    • The receptor medium should be continuously stirred with a magnetic stir bar.

    • Mount the prepared skin section between the donor and receptor compartments, with the stratum corneum side facing the donor compartment.

  • Formulation Application:

    • Prepare the drug formulation with and without the desired concentration of Laurocapram (e.g., 1-5%).

    • Apply a known amount of the formulation (e.g., 10 mg/cm²) evenly onto the surface of the stratum corneum in the donor compartment.

    • Cover the donor compartment to prevent evaporation.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment through the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.

  • Sample Analysis:

    • Analyze the concentration of the drug in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss, µg/cm²/h) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp, cm/h) using the formula: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.

    • Calculate the Enhancement Ratio (ER) as follows: ER = Jss (with enhancer) / Jss (without enhancer).

Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure to assess the cytotoxicity of Laurocapram on human keratinocyte cell lines (e.g., HaCaT).

Materials:

  • HaCaT (human keratinocyte) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Laurocapram

  • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Culture HaCaT cells in DMEM until they reach 80-90% confluency.

    • Trypsinize the cells and seed them into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment with Laurocapram:

    • Prepare serial dilutions of Laurocapram in DMEM to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Laurocapram. Include a vehicle control (medium with the same concentration of solvent used to dissolve Laurocapram) and a negative control (medium only).

    • Incubate the plate for 24 hours.

  • MTT Assay:

    • After the incubation period, remove the treatment medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot cell viability against the concentration of Laurocapram to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Preparation of a Laurocapram-Containing Transdermal Patch

This protocol provides a general method for the preparation of a matrix-type transdermal patch incorporating Laurocapram.

Materials:

Methodology:

  • Preparation of the Drug-Polymer Solution:

    • Dissolve the polymer(s) in a suitable solvent with continuous stirring until a clear solution is formed.

    • Separately, dissolve the drug and Laurocapram in a small amount of the same solvent.

    • Add the drug-Laurocapram solution to the polymer solution and mix thoroughly.

    • Add the plasticizer to the mixture and stir until a homogenous solution is obtained.

  • Casting of the Patch:

    • Pour the prepared solution into a petri dish or onto a backing membrane placed on a flat surface.

    • Ensure a uniform thickness of the cast solution.

    • Allow the solvent to evaporate slowly in an oven at a controlled temperature (e.g., 40-60°C) for a specified period (e.g., 12-24 hours).

  • Drying and Cutting:

    • Once the patch is completely dry, carefully remove it from the casting surface.

    • Cover the adhesive side with a release liner.

    • Cut the patch into the desired size and shape.

  • Evaluation of the Patch:

    • Conduct various quality control tests, including thickness, weight uniformity, drug content uniformity, and in vitro drug release and permeation studies as described in Protocol 1.

Visualizations

Mechanism of Laurocapram Action

Laurocapram_Mechanism cluster_SC Stratum Corneum LipidBilayer Ordered Lipid Bilayer DisruptedBilayer Disrupted and Fluidized Bilayer LipidBilayer->DisruptedBilayer Becomes Laurocapram Laurocapram Laurocapram->LipidBilayer Interacts with Drug Drug Molecule Drug->DisruptedBilayer Enhanced Permeation ViableEpidermis Viable Epidermis DisruptedBilayer->ViableEpidermis Allows passage to

Caption: Laurocapram disrupts the stratum corneum lipid bilayer.

Experimental Workflow for In Vitro Skin Permeation Study

Permeation_Workflow start Start prep_skin Prepare Excised Skin start->prep_skin setup_franz Set up Franz Diffusion Cells prep_skin->setup_franz apply_formulation Apply Formulation (with/without Laurocapram) setup_franz->apply_formulation sampling Collect Samples from Receptor Compartment at Time Intervals apply_formulation->sampling analysis Analyze Drug Concentration (HPLC/UV-Vis) sampling->analysis data_analysis Calculate Flux, Kp, and Enhancement Ratio analysis->data_analysis end End data_analysis->end

Caption: Workflow for Franz diffusion cell permeation study.

Logical Relationship in Cytotoxicity Testing

Cytotoxicity_Logic Laurocapram Increasing Laurocapram Concentration CellViability Decreased Cell Viability (Increased Cytotoxicity) Laurocapram->CellViability Leads to MTT Reduced MTT to Formazan (Mitochondrial Activity) CellViability->MTT Results in Absorbance Lower Absorbance at 570 nm MTT->Absorbance Causes

Caption: Relationship between Laurocapram concentration and cytotoxicity.

References

Tracking the Metabolic Fate of Laurocapram-¹⁵N in Skin Explants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laurocapram (B1674564) (Azone®) is a widely utilized penetration enhancer in topical and transdermal formulations. Understanding its metabolic fate within the skin is crucial for a comprehensive assessment of its efficacy and safety. While studies suggest that Laurocapram is minimally metabolized in the skin, the use of stable isotope labeling, such as with ¹⁵N, allows for precise tracking and quantification of the parent compound and any potential metabolites.[1][2][3] This document provides detailed application notes and protocols for investigating the metabolic fate of Laurocapram-¹⁵N in ex vivo human skin explants. These protocols cover skin explant culture, treatment with ¹⁵N-labeled Laurocapram, and subsequent analysis to elucidate its distribution and metabolic conversion.

Introduction

Laurocapram, or 1-dodecylazacycloheptan-2-one, functions by disrupting the highly organized lipid structure of the stratum corneum, thereby increasing the permeability of co-administered active pharmaceutical ingredients (APIs).[2][3][4] While generally considered to have low systemic absorption and metabolism when applied topically to human skin, detailed metabolic profiling within the skin layers is essential for a complete safety and efficacy evaluation.[2][3] The use of ¹⁵N-labeled Laurocapram provides a powerful tool for differentiating the compound and its potential metabolites from endogenous nitrogen-containing molecules, enabling sensitive and specific detection through mass spectrometry-based techniques.

This protocol outlines a comprehensive ex vivo approach using human skin explants, a model that maintains the structural and metabolic integrity of the skin for a limited period.[5][6]

Experimental Protocols

Materials and Reagents
  • Freshly obtained human skin from elective surgery (e.g., abdominoplasty, mammoplasty)

  • Laurocapram-¹⁵N (custom synthesis)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

  • Sterile surgical instruments (scalpels, forceps)

  • Biopsy punch (8 mm)

  • Franz diffusion cells

  • Receptor fluid (e.g., PBS with 0.1% sodium azide)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Liquid nitrogen

  • Homogenizer

  • High-resolution mass spectrometer coupled with liquid chromatography (LC-MS)

Preparation and Culture of Human Skin Explants
  • Skin Acquisition and Preparation: Obtain human skin in a sterile container with transport medium (e.g., DMEM). Process the skin within 2 hours of excision.

  • Subcutaneous Fat Removal: Remove the subcutaneous fat and connective tissue from the dermal side of the skin using a sterile scalpel.

  • Washing: Wash the skin samples three times with sterile PBS containing antibiotics.

  • Explant Creation: Create full-thickness skin explants using an 8 mm biopsy punch.

  • Viability Check: Assess the initial viability of the skin explants using a trypan blue exclusion assay on a small, representative sample.

  • Culture Setup: Place the skin explants on sterile support grids (e.g., stainless steel mesh) in 6-well plates containing DMEM with 10% FBS and antibiotics, ensuring the dermal side is in contact with the medium and the epidermal surface is exposed to the air-liquid interface.[5]

  • Incubation: Incubate the explants at 37°C in a humidified atmosphere with 5% CO₂.[5]

Treatment with Laurocapram-¹⁵N
  • Formulation Preparation: Prepare a formulation containing a known concentration of Laurocapram-¹⁵N in a relevant vehicle (e.g., ethanol, propylene (B89431) glycol).

  • Application: Apply a finite dose of the Laurocapram-¹⁵N formulation to the epidermal surface of the skin explants.

  • Time Points: Incubate the treated explants for various time points (e.g., 6, 12, 24, and 48 hours) to assess the time-dependent metabolism and distribution.

Sample Collection and Processing

At each time point, collect the following samples:

  • Epidermal Surface: Swab the surface of the skin explant to recover any unabsorbed Laurocapram-¹⁵N.

  • Epidermis and Dermis Separation: Separate the epidermis from the dermis using heat treatment (e.g., 60°C for 2 minutes) followed by mechanical peeling with fine forceps.

  • Homogenization: Homogenize the separated epidermis and dermis samples individually in acetonitrile using a tissue homogenizer. This will extract Laurocapram-¹⁵N and its potential metabolites.

  • Receptor Fluid: Collect the receptor fluid from the Franz diffusion cells if used for penetration studies.

  • Sample Preparation for LC-MS: Centrifuge the homogenates to pellet tissue debris. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) for LC-MS analysis.

LC-MS Analysis
  • Chromatographic Separation: Use a suitable C18 column to separate Laurocapram-¹⁵N from its potential metabolites. A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is recommended.

  • Mass Spectrometric Detection: Employ a high-resolution mass spectrometer in positive ion mode to detect and quantify Laurocapram-¹⁵N and its metabolites. Monitor for the specific m/z of the ¹⁵N-labeled parent compound and predicted metabolites.

  • Metabolite Identification: Putative metabolites can be identified by their accurate mass and fragmentation patterns. A potential primary metabolic pathway for Laurocapram, a lactam, is hydrolysis of the amide bond to form an amino acid.

Data Presentation

The quantitative data obtained from the LC-MS analysis should be summarized in tables for clear comparison across different skin compartments and time points.

Table 1: Distribution of Laurocapram-¹⁵N in Human Skin Explants Over Time

Time (hours)Epidermal Surface (pmol/cm²)Epidermis (pmol/cm²)Dermis (pmol/cm²)Receptor Fluid (pmol/cm²)Total Recovery (%)
6
12
24
48

Table 2: Quantification of Laurocapram-¹⁵N and its Putative Metabolite in Different Skin Compartments at 48 hours

AnalyteEpidermis (pmol/cm²)Dermis (pmol/cm²)Receptor Fluid (pmol/cm²)
Laurocapram-¹⁵N
Putative Metabolite ¹⁵N-A

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Skin Explant Preparation cluster_treatment Treatment and Incubation cluster_analysis Sample Processing and Analysis skin_prep Human Skin Acquisition fat_removal Subcutaneous Fat Removal skin_prep->fat_removal explant_creation Explant Creation (8mm punch) fat_removal->explant_creation culture_setup Culture at Air-Liquid Interface explant_creation->culture_setup application Topical Application of Laurocapram-¹⁵N culture_setup->application incubation Incubation (6, 12, 24, 48h) application->incubation sample_collection Sample Collection (Surface, Epidermis, Dermis) incubation->sample_collection extraction Homogenization and Extraction sample_collection->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis data_quant Quantification and Metabolite ID lcms_analysis->data_quant Metabolic_Pathway laurocapram Laurocapram-¹⁵N (1-dodecylazacycloheptan-2-one) hydrolysis Amidase (Hydrolysis) laurocapram->hydrolysis metabolite Putative Metabolite (ω-amino acid) hydrolysis->metabolite

References

Application Notes and Protocols: Experimental Design for Studying Drug-Enhancer Interactions with Laurocapram-15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurocapram (B1674564) (Azone®) is a well-established and highly effective penetration enhancer used in topical and transdermal drug formulations.[1][2] Its primary mechanism involves transiently and reversibly disrupting the highly organized lipid structure of the stratum corneum, the main barrier to percutaneous absorption.[3][4][5] This action facilitates the passage of both hydrophilic and lipophilic active pharmaceutical ingredients (APIs) through the skin.[2][6]

The use of isotopically labeled Laurocapram, specifically Laurocapram-15N, offers a powerful tool for advanced pharmacokinetic and mechanistic studies. The ¹⁵N label allows for precise quantification and differentiation of the enhancer from endogenous nitrogen-containing molecules, enabling researchers to accurately track its own penetration, distribution, and retention within the skin layers.

These application notes provide a detailed experimental framework for utilizing this compound to elucidate drug-enhancer interactions, optimize formulation strategies, and gather robust data for regulatory submissions.

Mechanism of Action: Laurocapram

Laurocapram enhances skin permeation primarily through biophysical interactions with the stratum corneum lipids.[7] Its proposed mechanisms include:

  • Lipid Bilayer Disruption: The dodecyl group of Laurocapram inserts into the intercellular lipid bilayers, increasing the fluidity and mobility of the lipid chains.[4][5]

  • Creation of Permeable Pockets: This disruption of the ordered lipid structure creates temporary hydrophilic and lipophilic pathways, reducing the diffusional resistance for drug molecules.[7]

  • Increased Partitioning: It can increase the partition coefficient of a drug from the vehicle into the stratum corneum.[4]

The following diagram illustrates the principal mechanism of action.

G Mechanism of Laurocapram Action cluster_0 Normal Stratum Corneum cluster_1 Stratum Corneum with Laurocapram Lipid_1 Ordered Intercellular Lipids Corneocyte_2 Corneocyte Corneocyte_1 Corneocyte Barrier High Barrier Function Laurocapram This compound Disrupted_Lipid Fluidized Intercellular Lipids Laurocapram->Disrupted_Lipid inserts into & fluidizes Corneocyte_4 Corneocyte Corneocyte_3 Corneocyte Pathway Low Barrier Function Drug_Int Drug Molecule (Penetrated) Pathway->Drug_Int Drug_Ext Drug Molecule (External) Drug_Ext->Barrier Blocked Drug_Ext->Pathway Enhanced Permeation

Caption: Laurocapram fluidizes stratum corneum lipids to enhance drug penetration.

Experimental Workflow Overview

A systematic approach is crucial for evaluating drug-enhancer interactions. The workflow involves formulation preparation, in vitro skin permeation testing (IVPT), cellular assays for safety and uptake, and detailed bioanalysis to quantify the drug and this compound.

G A 1. Formulation Preparation - API in Vehicle - API + this compound in Vehicle B 2. In Vitro Skin Permeation Test (IVPT) (Franz Diffusion Cell) A->B F 6. Cellular Assays (e.g., Keratinocytes) A->F Apply Formulations to Cell Cultures C 3. Sample Collection - Receptor Fluid (Time Points) - Skin Layers (End of Study) B->C D 4. Bioanalysis (LC-MS/MS) Quantify API & this compound C->D E 5. Data Analysis - Flux, Kp, Lag Time - Skin Deposition D->E I 9. Comprehensive Report - Efficacy (IVPT) - Safety (Viability) - Mechanism (Uptake/Deposition) E->I G 7. Cell Viability (MTT Assay) Assess Cytotoxicity F->G H 8. Cellular Uptake Study Assess Enhancer Effect on Cells F->H G->I H->I

Caption: Overall experimental workflow for studying drug-enhancer interactions.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells

This protocol quantifies the rate and extent of drug and enhancer permeation through a skin membrane.[8][9]

4.1. Materials and Reagents

  • Vertical Franz Diffusion Cells (e.g., PermeGear)

  • Human or porcine skin (full-thickness or dermatomed)[10][11]

  • Receptor solution (e.g., phosphate-buffered saline (PBS) with 0.01% sodium azide (B81097) and a solubility enhancer like Tween 80 if needed)

  • Test Formulations:

    • Control: API in vehicle

    • Test: API + this compound (e.g., 0.5-5% w/w) in vehicle

  • Positive Control (optional): Known drug formulation

  • Calibrated positive displacement pipette

  • LC-MS/MS system for bioanalysis

4.2. Skin Membrane Preparation

  • Thaw frozen ex vivo human or porcine ear skin at room temperature.

  • Carefully remove subcutaneous fat using a scalpel. If using a dermatome, prepare split-thickness skin sections (e.g., 300-500 µm).

  • Cut the skin into discs appropriately sized for the Franz diffusion cells.

  • Visually inspect each skin section for integrity, discarding any with holes or imperfections.

  • Equilibrate skin sections in PBS for 30 minutes before mounting.

4.3. Franz Cell Assembly and Execution

  • Mount the skin disc between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with pre-warmed (32°C), de-gassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Place the cells in a circulating water bath set to maintain a skin surface temperature of 32 ± 1°C.[11]

  • Allow the system to equilibrate for at least 30 minutes.

  • Apply a finite dose of the formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor compartment.[9]

  • At predefined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), collect the entire volume of the receptor solution and immediately replace it with fresh, pre-warmed medium.

  • At the end of the experiment (e.g., 24 hours), dismantle the cells.

    • Wash the skin surface to remove excess formulation.

    • Separate the epidermis from the dermis (e.g., by heat separation).

    • Extract the drug and this compound from the receptor fluid samples, epidermis, and dermis using an appropriate solvent for LC-MS/MS analysis.

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the cytotoxicity of the formulation on skin cells (e.g., HaCaT keratinocytes).

4.4. Materials and Reagents

  • HaCaT (human keratinocyte) cell line

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test formulations (serial dilutions)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader (570 nm)

4.5. Procedure

  • Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Remove the medium and treat the cells with various concentrations of the control and test formulations for a relevant exposure time (e.g., 24 hours). Include an untreated control and a vehicle control.

  • After incubation, remove the treatment medium and wash the cells with PBS.

  • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.

  • Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 3: Cellular Uptake Study

This protocol determines if Laurocapram enhances the uptake of the drug into skin cells.

4.6. Materials and Reagents

  • HaCaT cells or primary keratinocytes

  • 6-well or 12-well cell culture plates

  • Test formulations

  • Cell lysis buffer (e.g., RIPA buffer)

  • LC-MS/MS system

4.7. Procedure

  • Seed cells in multi-well plates and grow to ~90% confluency.

  • Treat cells with the control (API only) and test (API + this compound) formulations for a short, defined period (e.g., 1, 2, or 4 hours).

  • After treatment, aspirate the medium and wash the cell monolayer three times with ice-cold PBS to remove extracellular drug.

  • Lyse the cells directly in the wells using a cell lysis buffer.

  • Collect the cell lysates and analyze the intracellular concentration of the API using a validated LC-MS/MS method.

  • Normalize the drug concentration to the total protein content of the lysate (determined by a BCA assay).

Data Presentation and Analysis

Quantitative data should be summarized in tables for clear comparison.

Table 1: In Vitro Permeation Parameters for API

Formulation Steady-State Flux (Jss) (µg/cm²/h) Permeability Coefficient (Kp) (cm/h x 10⁻³) Lag Time (Tlag) (h) Amount in Epidermis (µg/cm²) Amount in Dermis (µg/cm²)
Control (API only) 1.2 ± 0.3 2.4 ± 0.5 4.5 ± 0.8 5.1 ± 1.1 0.8 ± 0.2
Test (API + this compound) 8.5 ± 1.5* 17.0 ± 2.9* 2.1 ± 0.4* 12.3 ± 2.5* 3.4 ± 0.9*

Data are presented as Mean ± SD (n=6). *p < 0.05 compared to Control.

Table 2: Permeation and Deposition of this compound

Parameter Value
Steady-State Flux (Jss) (µg/cm²/h) 0.5 ± 0.1
Amount in Epidermis (µg/cm²) 25.8 ± 4.2
Amount in Dermis (µg/cm²) 2.1 ± 0.6
Total Penetrated (%) 1.8 ± 0.4

Data are presented as Mean ± SD (n=6).

Table 3: Cellular Viability and Uptake

Formulation Cell Viability at 100 µg/mL (%) Intracellular API at 2h (ng/mg protein)
Control (API only) 98 ± 4 15 ± 3
Test (API + this compound) 92 ± 6 45 ± 8*

Data are presented as Mean ± SD (n=3). *p < 0.05 compared to Control.

Leveraging the ¹⁵N Isotopic Label

The key advantage of this compound is the ability to perform definitive bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Specificity: The ¹⁵N isotope results in a mass shift (+1 Da) compared to the natural abundance ¹⁴N Laurocapram. This allows the mass spectrometer to specifically detect and quantify the exogenously applied enhancer without interference from any potential endogenous matrix components.

  • Sensitivity: A highly sensitive LC-MS/MS method can be developed to detect picogram to nanogram levels of this compound and the API simultaneously in receptor fluid and skin extracts.

  • Mass Balance: The label enables a complete mass balance study, accurately determining the fate of the enhancer: how much remains on the surface, how much is retained in the skin layers (epidermis/dermis), and how much permeates through to the receptor compartment. This is critical for understanding the relationship between enhancer concentration in the skin and its efficacy.

References

Unveiling the Mechanism of Hydrophilic Drug Enhancement: A Protocol for Utilizing Laurocapram-15N

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Laurocapram (B1674564) (Azone) is a well-established penetration enhancer used in transdermal drug delivery to improve the permeation of both hydrophilic and lipophilic drugs through the stratum corneum.[1][2] Its mechanism of action is primarily attributed to the disruption of the highly ordered lipid structure in the intercellular space of the stratum corneum, leading to increased fluidity and permeability.[1][3] To further elucidate the precise interactions and fate of Laurocapram within the skin layers during the enhancement of hydrophilic drug permeation, the use of isotopically labeled Laurocapram, specifically Laurocapram-15N, offers a powerful analytical approach. This document provides a detailed protocol for the application of this compound in in vitro skin permeation studies to gain deeper insights into its enhancement mechanisms.

Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope that can be incorporated into the caprolactam ring of Laurocapram. This labeling allows for the precise tracking and quantification of Laurocapram within the skin strata and the receptor fluid using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), without the complications of handling radioactive materials.

Proposed Mechanism of Laurocapram Action

Laurocapram's efficacy as a penetration enhancer is believed to stem from its ability to interact with and disrupt the lipid bilayers of the stratum corneum.[1][4] The proposed mechanism involves the insertion of its lipophilic dodecyl chain into the lipid matrix, while the polar head group resides in a more hydrophilic environment. This insertion increases the fluidity of the lipid chains and disrupts the tight packing, thereby creating pathways for drug molecules to permeate.[1]

cluster_0 Stratum Corneum cluster_1 Viable Epidermis lipid_bilayer Organized Lipid Bilayer disrupted_bilayer Disrupted Lipid Bilayer (Increased Fluidity) lipid_bilayer->disrupted_bilayer Disruption permeated_drug Permeated Drug disrupted_bilayer->permeated_drug hydrophilic_drug Hydrophilic Drug hydrophilic_drug->disrupted_bilayer Enhanced Permeation laurocapram This compound laurocapram->lipid_bilayer Interaction

Caption: Proposed mechanism of this compound enhancing hydrophilic drug permeation.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from an in vitro skin permeation study comparing a formulation containing a hydrophilic drug alone versus a formulation with the hydrophilic drug and this compound.

Table 1: Permeation Parameters of a Model Hydrophilic Drug

FormulationLag Time (hours)Steady-State Flux (µg/cm²/h)Permeability Coefficient (cm/h)Enhancement Ratio
Drug alone4.2 ± 0.51.5 ± 0.31.5 x 10⁻⁴1.0
Drug + this compound2.1 ± 0.49.8 ± 1.19.8 x 10⁻⁴6.5

Table 2: Distribution of this compound in Skin Layers after 24 hours

Skin LayerAmount of this compound (µg/cm²)
Stratum Corneum15.6 ± 2.3
Viable Epidermis2.1 ± 0.4
Dermis0.5 ± 0.1
Receptor Fluid< 0.1

Experimental Protocols

This section details the protocols for an in vitro skin permeation study using this compound.

Synthesis of this compound (Hypothetical)

A potential synthetic route for this compound would involve the use of ¹⁵N-labeled caprolactam as a starting material. The nitrogen atom in the caprolactam ring would be the ¹⁵N isotope. The synthesis would then proceed via N-alkylation of the ¹⁵N-caprolactam with 1-bromododecane (B92323) under basic conditions.

start Start Materials step1 ¹⁵N-Caprolactam + 1-Bromododecane start->step1 step2 N-Alkylation (Base Catalyst) step1->step2 step3 Purification (e.g., Chromatography) step2->step3 end This compound step3->end

Caption: Synthetic workflow for this compound.

In Vitro Skin Permeation Study

Objective: To quantify the permeation enhancement of a model hydrophilic drug by this compound and to determine the distribution of this compound in the skin layers.

Materials:

  • Excised human or porcine skin

  • Franz diffusion cells

  • Model hydrophilic drug (e.g., Caffeine, 5-Fluorouracil)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol

  • Analytical instrumentation: High-Performance Liquid Chromatography (HPLC), Liquid Scintillation Counter (if a radiolabeled drug is used for comparison), NMR spectrometer, or Mass Spectrometer.

Protocol:

  • Skin Preparation:

    • Thaw frozen excised skin at room temperature.

    • Cut the skin into sections suitable for mounting on Franz diffusion cells.

    • Carefully remove any subcutaneous fat.

    • Equilibrate the skin sections in PBS for 30 minutes before mounting.

  • Franz Cell Assembly:

    • Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin.

    • Maintain the receptor solution at 37°C and stir continuously.

  • Formulation Application:

    • Prepare two formulations:

      • Control: Saturated solution of the hydrophilic drug in a suitable vehicle (e.g., propylene (B89431) glycol/water).

      • Test: Saturated solution of the hydrophilic drug in the same vehicle containing a known concentration of this compound (e.g., 5% w/v).

    • Apply a finite dose of the control or test formulation to the surface of the stratum corneum in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with fresh, pre-warmed PBS.

    • Store the samples for later analysis.

  • Skin Layer Separation and Extraction:

    • At the end of the experiment (24 hours), dismount the skin from the Franz cells.

    • Separate the stratum corneum from the viable epidermis and dermis using a suitable technique (e.g., tape stripping or heat separation).

    • Mince each skin layer and extract the drug and this compound using an appropriate solvent (e.g., methanol (B129727) or ethanol).

Analytical Workflow:

cluster_0 Sample Collection cluster_1 Analysis cluster_2 Data Interpretation receptor_fluid Receptor Fluid Samples hplc HPLC Analysis (Drug Quantification) receptor_fluid->hplc ms_nmr LC-MS or NMR Analysis (this compound Quantification) receptor_fluid->ms_nmr skin_extracts Skin Layer Extracts (SC, Epidermis, Dermis) skin_extracts->hplc skin_extracts->ms_nmr permeation_profile Permeation Profile (Flux, Lag Time) hplc->permeation_profile distribution This compound Skin Distribution ms_nmr->distribution mechanism Mechanism Elucidation permeation_profile->mechanism distribution->mechanism

Caption: Analytical workflow for the in vitro permeation study.

Conclusion

The use of this compound provides a robust and precise method for investigating the mechanism of action of this widely used penetration enhancer. By enabling the direct quantification of Laurocapram within the skin, researchers can gain a more comprehensive understanding of its role in facilitating the transdermal delivery of hydrophilic drugs. This knowledge is crucial for the rational design of more effective and safer topical and transdermal drug formulations. While the synthesis of this compound is a prerequisite, the insights gained from its application in skin permeation studies are invaluable for advancing the field of drug delivery.

References

Troubleshooting & Optimization

Optimizing Laurocapram-15N Concentration for Maximum Drug Flux: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing Laurocapram-15N concentration for maximizing drug flux in transdermal delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is Laurocapram (B1674564) and how does it enhance drug penetration?

A1: Laurocapram, also known as Azone, is a widely used penetration enhancer in topical and transdermal formulations. Its primary mechanism of action involves increasing the fluidity of the lipids in the stratum corneum, the outermost layer of the skin. This disruption of the highly ordered lipid structure creates pathways for drug molecules to more easily permeate the skin barrier. Laurocapram is effective for both hydrophilic and lipophilic drugs.[1][2]

Q2: What is the typical concentration range for Laurocapram in a formulation?

A2: The recommended transdermal concentration of Laurocapram is typically between 0.1% and 5%.[1] However, the optimal concentration is drug-dependent and needs to be determined experimentally.

Q3: Is there a synergistic effect when Laurocapram is combined with other excipients?

A3: Yes, Laurocapram is often used in combination with other substances, such as propylene (B89431) glycol, to produce a synergistic penetration-enhancing effect.[1]

Q4: What are the key considerations for designing an in vitro skin permeation study with Laurocapram?

A4: Key considerations include selecting an appropriate skin model (e.g., human cadaver skin, porcine skin), choosing a suitable receptor solution that ensures sink conditions, maintaining the skin temperature at approximately 32°C, and using a validated analytical method to quantify the permeated drug.[3][4]

Q5: Can Laurocapram cause skin irritation?

A5: While generally considered safe at typical concentrations, Laurocapram can have the potential to cause skin irritation, especially at higher concentrations.[5] It is crucial to conduct appropriate safety and toxicity studies for any new formulation.

Data Presentation: Laurocapram Concentration and Drug Flux

The following table summarizes the effect of Laurocapram (Azone) concentration on the flux of various drugs from different formulations, as reported in scientific literature. This data can serve as a starting point for optimizing your own experimental conditions.

DrugFormulation VehicleLaurocapram (Azone) Concentration (% v/v)Resulting Drug Flux (µg/cm²/h)Enhancement Ratio (Compared to Control)Reference
IbuprofenPropylene Glycol116.216(Feldmann & Maibach, 1970) as cited in (Hadgraft & Pugh, 1993)
IbuprofenPropylene Glycol535.435(Feldmann & Maibach, 1970) as cited in (Hadgraft & Pugh, 1993)
Ketoprofen (B1673614)GelNot Specified2.224 (anhydrous gel), 2.505 (aqueous gel)-[6]
Diclofenac (B195802)Hydrogel1% (diclofenac sodium)~10 times higher flux than 1.16% emulsion gel after 5 hours-[7][8]
Sodium Lauryl Sulfate (B86663)Not SpecifiedPre-treatment with various concentrationsEnhanced penetration compared to control (p < 0.05)-[9][10]

Note: The enhancement ratio is the factor by which the drug flux is increased in the presence of Laurocapram compared to a control formulation without the enhancer.

Experimental Protocols

Detailed Methodology for In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the key steps for conducting an in vitro skin permeation study to evaluate the effect of Laurocapram concentration on drug flux.

1. Preparation of Skin Membranes:

  • Excise full-thickness skin (e.g., human cadaver or porcine ear skin) and carefully remove any subcutaneous fat.
  • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
  • Store the prepared skin sections frozen until use.
  • Prior to the experiment, thaw the skin and hydrate (B1144303) it in phosphate-buffered saline (PBS) at pH 7.4.

2. Franz Diffusion Cell Setup:

  • Assemble the Franz diffusion cells, which consist of a donor and a receptor chamber.
  • Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor compartment.
  • Fill the receptor chamber with a suitable receptor solution (e.g., PBS for hydrophilic drugs, or PBS with a solubilizing agent for poorly water-soluble drugs) and ensure no air bubbles are trapped beneath the skin.
  • Maintain the temperature of the receptor solution at 32°C ± 1°C using a circulating water bath to mimic physiological skin temperature.[3]
  • Continuously stir the receptor solution with a magnetic stir bar.

3. Application of Formulation:

  • Apply a precise amount of the test formulation (containing the drug and varying concentrations of Laurocapram) evenly onto the surface of the skin in the donor chamber.
  • Cover the donor chamber to prevent evaporation.

4. Sampling and Analysis:

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling port.
  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
  • Analyze the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

5. Data Analysis:

  • Calculate the cumulative amount of drug permeated per unit area of the skin (µg/cm²) at each time point.
  • Plot the cumulative amount of drug permeated against time.
  • The steady-state flux (Jss, in µg/cm²/h) is determined from the slope of the linear portion of the plot.
  • Calculate the enhancement ratio by dividing the flux of the formulation with Laurocapram by the flux of the control formulation (without Laurocapram).

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments to optimize Laurocapram concentration.

Troubleshooting Franz Diffusion Cell Experiments
Problem Possible Cause(s) Troubleshooting Steps
High variability between replicate cells - Inconsistent skin thickness or integrity- Air bubbles trapped under the skin- Inconsistent formulation application- Temperature fluctuations- Use skin from the same donor and anatomical site.- Carefully inspect for and remove any air bubbles when filling the receptor chamber.- Use a positive displacement pipette for accurate and consistent application of viscous formulations.- Ensure the water bath is functioning correctly and the temperature is stable.[4]
Low or no drug permeation - Drug has very low skin permeability- Insufficient Laurocapram concentration- Drug precipitation in the formulation or on the skin surface- Analytical method not sensitive enough- Confirm the drug's suitability for transdermal delivery.- Test a range of higher Laurocapram concentrations.- Check the solubility of the drug in the formulation and consider adjusting the vehicle.- Validate the analytical method to ensure it can detect the expected drug concentrations.
Non-linear permeation profile (no steady-state) - "Lag time" before steady-state is reached- Depletion of the drug from the donor formulation- Changes in skin integrity over the course of the experiment- Ensure the experiment runs for a sufficient duration to reach steady-state.- Apply a sufficient amount of the formulation to the donor chamber to maintain a constant drug concentration gradient.- Perform a post-experiment integrity check of the skin.
Formulation instability (phase separation, crystallization) - Incompatibility of Laurocapram with other excipients- Changes in temperature or pH- Conduct pre-formulation studies to ensure the compatibility of all ingredients.- Store formulations under appropriate conditions and check for any physical changes before use.[11]
Troubleshooting Laurocapram-Specific Issues
Problem Possible Cause(s) Troubleshooting Steps
Decreased enhancement at higher Laurocapram concentrations - Saturation of the enhancing effect- Potential for skin irritation or damage at high concentrations, altering the barrier function in an unpredictable way- Determine the optimal concentration by testing a range of concentrations and plotting the flux versus concentration to identify the plateau or peak.
"Lag time" before observing enhanced permeation - Time required for Laurocapram to partition into and disrupt the stratum corneum lipids. This is a known phenomenon.[1]- Account for the lag time in your experimental design and data analysis. Pre-treating the skin with a Laurocapram solution before applying the drug formulation may reduce this lag time.
Inconsistent results with different drug molecules - The effectiveness of Laurocapram can be dependent on the physicochemical properties of the drug (e.g., lipophilicity, molecular weight).- The optimal Laurocapram concentration needs to be determined for each new drug molecule.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Prepare Skin Membranes prep_franz Assemble Franz Cells prep_skin->prep_franz prep_formulation Prepare Formulations (Varying Laurocapram Conc.) apply_formulation Apply Formulation to Skin prep_formulation->apply_formulation prep_franz->apply_formulation run_exp Run Experiment (Controlled Temperature & Stirring) apply_formulation->run_exp collect_samples Collect Samples at Time Intervals run_exp->collect_samples analyze_samples Analyze Drug Concentration (HPLC) collect_samples->analyze_samples calc_flux Calculate Drug Flux analyze_samples->calc_flux optimize Determine Optimal Laurocapram Conc. calc_flux->optimize

Caption: Workflow for optimizing Laurocapram concentration.

Troubleshooting_Logic cluster_issues Identify the Issue cluster_solutions Potential Solutions start Unexpected Experimental Results high_variability High Variability? start->high_variability low_permeation Low/No Permeation? start->low_permeation non_linear Non-Linear Profile? start->non_linear formulation_instability Formulation Instability? start->formulation_instability check_skin Check Skin Integrity & Thickness high_variability->check_skin check_bubbles Check for Air Bubbles high_variability->check_bubbles check_conc Increase Laurocapram Conc. low_permeation->check_conc check_solubility Verify Drug Solubility low_permeation->check_solubility extend_duration Extend Experiment Duration non_linear->extend_duration check_compatibility Check Excipient Compatibility formulation_instability->check_compatibility

Caption: Troubleshooting logic for permeation experiments.

Laurocapram_Mechanism cluster_before Before Laurocapram cluster_after After Laurocapram sc Stratum Corneum (Highly Ordered Lipids) laurocapram Laurocapram drug_before Drug Molecule drug_before->sc Low Permeation disrupted_sc Disrupted Stratum Corneum (Fluidized Lipids) laurocapram->disrupted_sc Disrupts Lipid Structure drug_after Drug Molecule drug_after->disrupted_sc Enhanced Permeation

Caption: Laurocapram's mechanism of action.

References

Technical Support Center: Laurocapram Application in Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize skin irritation in studies involving Laurocapram (B1674564) (Azone).

Troubleshooting Guide: Managing Skin Irritation in Experiments

This section addresses specific issues that may arise during your research.

Issue 1: Observed Skin Irritation (Erythema, Edema) in an In Vivo or Ex Vivo Model.

Potential Cause Troubleshooting Step Rationale
High Laurocapram Concentration 1. Review the concentration used. Optimal concentrations for penetration enhancement are often between 0.1% and 5%.[1] 2. Perform a dose-response study to identify the minimum effective concentration that achieves desired permeation with tolerable irritation.Laurocapram's irritation potential can be concentration-dependent. Exceeding the necessary concentration may not significantly improve permeation but will likely increase irritation.[2]
Formulation Vehicle 1. Evaluate the vehicle/solvent system. Laurocapram is often used with co-solvents like propylene (B89431) glycol, which can create a synergistic enhancement effect.[1] 2. Consider modifying the vehicle. For long-term applications, incorporating a hydrogel can help absorb sweat, a known contributor to irritation.The overall formulation, not just the active enhancer, contributes to skin compatibility. The interaction between Laurocapram and its vehicle can alter both its efficacy and its irritation profile.
API-Induced Irritation 1. Run a control experiment with the formulation vehicle and Laurocapram, but without the Active Pharmaceutical Ingredient (API).This will help determine if the irritation is caused by the API itself, the enhancer, or the combination.
Application Site Occlusion 1. For in vivo studies, ensure application sites are rotated. 2. Assess the duration of application. Prolonged occlusion can trap moisture and exacerbate irritation.Continuous application to a single site can lead to cumulative irritation and barrier disruption.[2]

Frequently Asked Questions (FAQs)

Formulation and Application

Q1: What is the recommended starting concentration for Laurocapram in a new formulation?

A good starting point for many applications is 1% to 3%. The optimal concentration is typically between 0.1% and 5%.[1] However, this is highly dependent on the API and the vehicle used. It is crucial to determine the lowest effective concentration for your specific application through pilot studies. Some studies have shown that concentrations up to 10% can linearly increase the permeation of other substances, but this may also elevate the risk of irritation.[3][4][5]

Q2: Can I combine Laurocapram with other penetration enhancers?

Yes. For example, Laurocapram is often used with propylene glycol to produce a synergistic effect.[1][6] When combining enhancers, it is important to re-evaluate the irritation potential of the complete formulation, as interactions can be complex.

Q3: Are there less irritating alternatives to Laurocapram with similar efficacy?

Research is ongoing to develop derivatives and novel formulations with improved safety profiles. One promising area is the development of "ante-enhancers" or ionic liquids (ILs) that mimic Laurocapram's structure. These compounds are designed to be highly effective at enhancing penetration through the stratum corneum and then converting to less irritating components in the deeper, viable skin layers.[7] One study found a C12-based IL-Azone to have a higher skin-penetration-enhancing effect than Laurocapram itself, with the potential for lower irritation.[7]

Mechanism and Safety

Q4: What is the mechanism of Laurocapram-induced skin irritation?

Laurocapram enhances skin penetration by inserting its dodecyl group into the intercellular lipid bilayer of the stratum corneum. This action increases the fluidity of the lipids and disrupts their highly ordered structure, reducing the skin's barrier function.[8][9] While highly effective, this disruption can lead to irritation if Laurocapram penetrates into the viable epidermis below the stratum corneum.[7]

Q5: What are the standard laboratory safety precautions when handling Laurocapram?

According to its Safety Data Sheet (SDS), Laurocapram should be handled in a well-ventilated area. Personal protective equipment, including suitable protective clothing, gloves, and tightly fitting safety goggles, should be worn to avoid contact with skin and eyes.

Q6: How is skin irritation formally assessed in a laboratory setting?

Modern, regulatory-accepted methods focus on in vitro testing using Reconstructed Human Epidermis (RhE) models.[10][11][12] These tests, outlined in guidelines like OECD TG 439, are considered a replacement for traditional animal testing.[13][14][15]

Data Presentation

Table 1: Laurocapram Concentration and Effects on Skin

Concentration RangeObserved EffectPotential for IrritationSource
0.1% - 5% Optimal range for transdermal enhancement for many drugs.Generally considered low and non-irritating in many formulations.[1]
< 10% Commonly used concentration range; higher concentrations lead to stronger transdermal absorption.Increasing potential for irritation, dependent on formulation.[16]
2.5% - 10% Linear increase in the flux of Sodium Lauryl Sulfate (B86663) (SLS) through human skin in vitro.Pre-exposure may elevate the chance of an irritation reaction.[3][4][5]
> 10% May have diminishing or even negative effects on permeation enhancement.Higher risk of significant skin irritation.[16]

Table 2: Comparison of Pre-Clinical Skin Irritation Assessment Methods

Method Model Primary Endpoint Advantages Disadvantages
In Vitro RhE Test (OECD TG 439) Reconstructed Human Epidermis (e.g., EpiDerm™, SkinEthic™).[10][17]Cell Viability (MTT Assay).[11][12][18] An irritant reduces viability to ≤50%.[10][11][12]High human relevance, non-animal method, standardized and regulatory-accepted.[11][13]Does not classify mild irritants (UN GHS Category 3).[13][17]
In Vivo Draize Test (Rabbit) Albino Rabbit.Visual scoring of Erythema (redness) and Edema (swelling).[2]Provides data on a whole biological system.Ethical concerns, species differences, lower reproducibility for mild-to-moderate irritants.[2]

Experimental Protocols

Protocol 1: In Vitro Skin Irritation Assessment using a Reconstructed Human Epidermis (RhE) Model (Adapted from OECD TG 439)

This protocol provides a general workflow for assessing the irritation potential of a Laurocapram-containing formulation.

  • Tissue Preparation:

    • Upon receipt, place the RhE tissue inserts into 6-well plates containing pre-warmed maintenance medium.

    • Pre-incubate the tissues overnight at 37°C, 5% CO₂, and ≥ 90% humidity.[19][20]

  • Application of Test Substance:

    • Use at least three replicate tissues for each test condition (negative control, positive control, test formulation).[19]

    • Negative Control: Apply the vehicle used in your formulation (e.g., saline or propylene glycol).

    • Positive Control: Apply a 5% aqueous solution of Sodium Dodecyl Sulfate (SDS).[20]

    • Test Article: Topically and evenly apply a sufficient amount of the Laurocapram formulation to the tissue surface (e.g., 25-50 µL for liquids).

  • Exposure and Post-Incubation:

    • Expose the tissues to the test substance for a defined period (e.g., 60 minutes).[20]

    • Thoroughly rinse the tissues with a phosphate-buffered saline (PBS) solution to remove the test substance.

    • Transfer the tissues to fresh, pre-warmed medium and incubate for a post-exposure period (e.g., 42 hours).[17][20]

  • Viability Assessment (MTT Assay):

    • Transfer each tissue insert to a 24-well plate containing an MTT solution (e.g., 1 mg/mL).[20]

    • Incubate for approximately 3 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[19]

    • Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).[19]

    • Quantify the amount of formazan by measuring the optical density (OD) with a spectrophotometer (e.g., at 570 nm).[19]

  • Data Interpretation:

    • Calculate the percent viability for each tissue relative to the negative control.

    • Classification: If the mean tissue viability is ≤ 50%, the formulation is classified as an irritant according to UN GHS Category 2.[10][11][12]

Protocol 2: Preparation of a Basic Laurocapram Formulation

This protocol describes the preparation of a simple solution for preliminary testing.

  • Materials: Laurocapram, Propylene Glycol (vehicle), API, calibrated pipettes, magnetic stirrer, and a glass beaker.

  • Procedure:

    • Calculate the required volumes of each component to achieve the desired final concentrations (e.g., 2% Laurocapram, 1% API, 97% Propylene Glycol).

    • In a glass beaker, add the calculated amount of Propylene Glycol.

    • While stirring, slowly add the calculated amount of Laurocapram.

    • Continue stirring until the Laurocapram is fully dissolved.

    • If applicable, slowly add the API to the solution and continue stirring until it is completely dissolved.

    • Visually inspect the solution for clarity and homogeneity.

Visualizations

Signaling Pathways and Workflows

Irritation_Pathway cluster_Initiation Initiation Phase cluster_Response Inflammatory Response cluster_Outcome Clinical Outcome Irritant Chemical Irritant (e.g., Laurocapram) SC Stratum Corneum Disruption Irritant->SC interacts with KC Keratinocyte Activation SC->KC leads to Signaling Activation of Signaling Pathways (p38 MAPK, NF-κB) KC->Signaling triggers Mediators Release of Inflammatory Mediators (e.g., IL-1α, IL-6) Erythema Erythema & Edema Mediators->Erythema results in Signaling->Mediators induces

Troubleshooting_Workflow Start Skin Irritation Observed in Experiment Check_Conc Is Laurocapram concentration within optimal range (e.g., 0.1-5%)? Start->Check_Conc Reduce_Conc Action: Reduce concentration and re-test. Check_Conc->Reduce_Conc No Check_Vehicle Is the formulation vehicle optimized for compatibility? Check_Conc->Check_Vehicle Yes End Problem Resolved Reduce_Conc->End Modify_Vehicle Action: Modify vehicle. (e.g., add co-solvents, hydrogels) Check_Vehicle->Modify_Vehicle No Control_Exp Action: Run control experiment (Vehicle + Laurocapram, no API). Check_Vehicle->Control_Exp Yes Modify_Vehicle->End Evaluate_API Is irritation still present in control? Control_Exp->Evaluate_API API_Irritant Conclusion: API is a significant contributor. Evaluate_API->API_Irritant No Formulation_Irritant Conclusion: Laurocapram/Vehicle is the primary irritant. Evaluate_API->Formulation_Irritant Yes

Experimental_Workflow cluster_Formulation Phase 1: Formulation cluster_Testing Phase 2: In Vitro Testing cluster_Analysis Phase 3: Data Analysis A Define Target Concentrations B Prepare Formulation (Protocol 2) A->B C RhE Tissue Preparation B->C D Topical Application & Exposure C->D E MTT Viability Assay D->E F Calculate % Viability vs. Control E->F G Classify as Irritant (≤50%) or Non-Irritant F->G H Final Report G->H

References

Technical Support Center: Laurocapram-15N Experimental Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Laurocapram-15N. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions regarding the stability of this compound.

Q1: What are the primary factors that can cause the degradation of this compound during my experiments?

A1: The main factors contributing to the degradation of this compound are exposure to extreme pH conditions, high temperatures, oxidizing agents, and prolonged exposure to light. Laurocapram contains a lactam ring which can be susceptible to hydrolysis under acidic or basic conditions. The long alkyl chain can also be a site for oxidation.

Q2: I've noticed a change in the physical appearance of my this compound solution (e.g., color change, precipitation). What could be the cause?

A2: A yellowish or brownish hue may indicate oxidative degradation. Precipitation could occur due to changes in solvent composition, temperature, or pH, leading to decreased solubility. It is crucial to ensure that the experimental conditions remain within the recommended stability range for this compound.

Q3: My analytical results show unexpected peaks when analyzing a formulation containing this compound. Could this be due to degradation?

A3: Yes, the appearance of new peaks in your chromatogram is a strong indicator of degradation. These peaks represent degradation products. To confirm this, you should perform a forced degradation study on a pure sample of this compound under various stress conditions (acid, base, oxidation, heat, light) and compare the resulting chromatograms with your sample.

Q4: How can I prevent the hydrolysis of this compound in my aqueous formulations?

A4: To prevent hydrolysis, it is critical to maintain the pH of your formulation within the stable range of 2.5 to 7.0.[1][2] Use appropriate buffer systems (e.g., citrate, phosphate) to stabilize the pH. Avoid highly acidic or alkaline conditions, especially when combined with elevated temperatures.

Q5: What measures can I take to protect this compound from oxidation?

A5: To minimize oxidation, consider the following:

  • Use of Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol into your formulation.

  • Inert Atmosphere: When possible, handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Chelating Agents: If metal ions are present, which can catalyze oxidation, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA).

Q6: Are there any specific storage recommendations for this compound and its solutions to ensure stability?

A6: Yes, proper storage is crucial. Store pure this compound and its solutions in a cool, dark, and dry place.[2] For long-term storage, it is recommended to keep it at room temperature (25-40°C) and protected from light.[1] For stock solutions, storage at -20°C in airtight containers is advisable, but repeated freeze-thaw cycles should be avoided.

Data on Laurocapram Stability

ParameterRecommended Condition/RangeNotes
pH Stability 2.5 - 7.0[1][2]Susceptible to hydrolysis outside this range, particularly under strong acidic or alkaline conditions.
Temperature Avoid temperatures > 60°C[1][2]Thermal degradation can occur at elevated temperatures. Recommended storage is at room temperature (25-40°C).[1]
Light Exposure Store in a dark place[2]Laurocapram can be sensitive to light, which may induce photodegradation. Use of amber-colored containers is recommended.
Oxidative Stress Minimize exposure to oxygenThe long alkyl chain is susceptible to oxidation. The use of antioxidants is advised for formulations exposed to air.
Shelf Life (Raw Material) 24 Months[1]From the date of manufacturing or testing, when stored under recommended conditions.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines the steps to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound and to assess the specificity of an analytical method (e.g., HPLC-UV).

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Buffer solutions (pH 4, 7, 9)

  • HPLC system with a UV/PDA detector

  • LC-MS system (for identification of degradation products)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix equal volumes of the stock solution and 0.1 M HCl.

      • Keep one sample at room temperature and another at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

      • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis:

      • Mix equal volumes of the stock solution and 0.1 M NaOH.

      • Keep one sample at room temperature and another at 60°C for a specified period.

      • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation:

      • Mix equal volumes of the stock solution and 3% H₂O₂.

      • Keep the sample at room temperature for a specified period, protected from light.

    • Thermal Degradation:

      • Keep a solid sample of this compound and a sample of the stock solution in an oven at a high temperature (e.g., 80°C) for a specified period.

    • Photodegradation:

      • Expose a solid sample and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Control Samples:

      • Keep an unstressed sample of the stock solution at room temperature and protected from light.

      • Prepare a blank solution (solvent without this compound) for each stress condition.

  • Sample Analysis:

    • Analyze all samples (stressed, control, and blanks) using a validated HPLC-UV/PDA method. A C18 column is typically suitable. The mobile phase could be a gradient of acetonitrile and water.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.

    • For identification of unknown degradation products, analyze the stressed samples using an LC-MS system.

Data Analysis:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Assess the peak purity of the this compound peak to ensure no co-elution with degradation products.

  • Characterize the degradation products based on their mass-to-charge ratio from the LC-MS analysis.

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

G cluster_0 Troubleshooting this compound Degradation cluster_1 Potential Causes cluster_2 Preventative Measures start Unexpected Experimental Results (e.g., new peaks, color change) check_conditions Review Experimental Parameters: pH, Temperature, Light, Oxygen Exposure start->check_conditions hydrolysis Hydrolysis (pH outside 2.5-7.0) check_conditions->hydrolysis pH issue oxidation Oxidation (Exposure to air/oxidizing agents) check_conditions->oxidation Oxygen issue thermal Thermal Degradation (Temp > 60°C) check_conditions->thermal Temp issue photo Photodegradation (Exposure to light) check_conditions->photo Light issue control_ph Control pH with Buffers (e.g., citrate, phosphate) hydrolysis->control_ph use_antioxidants Add Antioxidants & Use Inert Atmosphere oxidation->use_antioxidants control_temp Maintain Recommended Temperature thermal->control_temp protect_light Store in Dark/Amber Containers photo->protect_light end Stable this compound Experiment control_ph->end use_antioxidants->end control_temp->end protect_light->end

Caption: Troubleshooting workflow for identifying and preventing this compound degradation.

Potential Degradation Pathways for this compound

G cluster_0 Potential Degradation Pathways of this compound cluster_1 Stress Conditions cluster_2 Potential Degradation Products laurocapram This compound (C18H35NO) acid_base Acid/Base Hydrolysis (H₂O, H⁺/OH⁻) laurocapram->acid_base oxidation Oxidation (O₂, light, metal ions) laurocapram->oxidation hydrolysis_products Hydrolysis Products (e.g., Ring-opened carboxylic acid and amine) acid_base->hydrolysis_products Lactam ring opening oxidation_products Oxidation Products (e.g., Hydroperoxides, Aldehydes, Ketones on alkyl chain) oxidation->oxidation_products Alkyl chain oxidation

Caption: Potential degradation pathways of this compound under hydrolytic and oxidative stress.

References

Technical Support Center: Improving Reproducibility of Skin Permeation Assays with Laurocapram-15N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing skin permeation assays using Laurocapram-15N.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is the purpose of the ¹⁵N label?

Laurocapram (B1674564) (Azone) is a widely used penetration enhancer that increases the absorption of substances through the skin.[1][2] Its chemical name is 1-n-dodecyl azepan-2-one.[3] The ¹⁵N (Nitrogen-15) is a stable, non-radioactive isotope incorporated into the Laurocapram molecule. This isotopic labeling is a powerful tool for accurate quantification, particularly in complex biological matrices like skin tissue.[4] Using mass spectrometry-based methods such as Parallel Reaction Monitoring (PRM), the ¹⁵N label allows for precise differentiation of the administered Laurocapram from any endogenous nitrogen-containing compounds, thereby reducing analytical variability and improving quantitative accuracy.[4]

Q2: How does Laurocapram enhance skin permeation?

Laurocapram's primary mechanism involves disrupting the highly ordered structure of the stratum corneum, the outermost layer of the skin.[3] The enhancing effect is attributed to several actions:

  • Insertion into Lipid Bilayer : The dodecyl group (a long alkyl chain) of Laurocapram inserts itself into the intercellular lipid matrix of the stratum corneum.[1][2]

  • Increased Fluidity : This insertion increases the movement and fluidity of the lipid alkyl chains, effectively making the barrier more permeable.[1][5]

  • Disruption of Lamellar Structure : It fluidizes the hydrophobic regions of the lamellar lipid structure, causing the lipids to become more irregularly arranged and reducing their resistance to drug diffusion.[2][3]

This mechanism is effective for enhancing the penetration of both hydrophilic and lipophilic drugs.[1]

Q3: What is the optimal concentration of Laurocapram to use in a formulation?

The optimal concentration of Laurocapram is not fixed; it depends significantly on the physicochemical properties of the drug being delivered, particularly its lipophilicity.[6] Generally, dosages in formulations range from 0.5% to 2%.[3] The enhancer's effect is highly dependent on both its concentration and the drug's octanol/water partition coefficient (PCOct).[6]

  • At a 1% (w/w) concentration, Laurocapram is most effective for enhancing the permeation of more hydrophilic compounds (log PCOct < 1).[6]

  • Increasing the concentration to 5% (w/w) broadens its efficacy to include more lipophilic compounds (up to a log PCOct value of approximately 2.69).[6]

  • For some highly lipophilic drugs, increasing the concentration from 5% to 10% may actually reduce the degree of penetration enhancement.[6]

Therefore, the concentration must be optimized for each specific drug candidate.

Q4: How does the choice of vehicle (e.g., gel, cream) affect permeation enhancement?

The vehicle plays a critical role in the release and subsequent permeation of the active drug. The penetration rate is strongly dependent on the enhancer type and concentration, but the vehicle itself also has a significant influence.[7][8]

  • Polarity and Lipophilicity : Skin penetration can increase as the lipophilicity of the vehicle decreases.[9] For lipophilic drugs, polar vehicles like hydrogels may provide significantly higher permeation rates compared to more lipophilic bases like oleaginous creams or o/w emulsions.[9]

  • Release Rate : The release rate of a drug from its vehicle is a prerequisite for skin absorption. Gel formulations have been shown to increase the release rate of celecoxib (B62257) by up to 6.5 times compared to an oleaginous cream.[7][8]

The interaction between the drug, the vehicle, and the enhancer is complex, and the optimal combination requires experimental validation.

Troubleshooting Guide

Q1: I am observing low or no drug permeation. What are the possible causes?

Low permeation can stem from multiple factors related to the experimental setup, the formulation, or the membrane itself.

  • Membrane Integrity : Ensure the skin membrane has not been compromised. Methods to check integrity include measuring transepidermal electrical resistance or tritium (B154650) water permeability.[10]

  • Receptor Solution : For lipophilic drugs, the receptor solution (e.g., PBS) may not provide adequate sink conditions. Consider adding solvents like ethanol (B145695) or surfactants to increase the drug's solubility.[11] Also, ensure the receptor solution is properly degassed to prevent air bubbles from forming on the membrane surface, which can block diffusion.[11]

  • Unstirred Water Layer : Inadequate stirring of the receptor fluid can lead to the formation of an unstirred water layer at the membrane surface.[12] This can add a significant diffusion barrier and lead to a gross underestimation of permeability, sometimes by more than 90%.[12][13] Ensure consistent and adequate stirring in all cells.

  • Formulation Issues : The concentration of Laurocapram may be suboptimal for your specific drug (see FAQ 3).[6] The drug may also have poor solubility or release from the chosen vehicle.[14]

Q2: My results show high variability between replicate Franz cells. How can I improve reproducibility?

High variability is a common challenge in skin permeation studies.[13][15]

  • Standardize Membrane Preparation : Use skin from the same donor and anatomical site. If using animal models, control for age and sex. Carefully measure and select skin sections of uniform thickness to reduce variability.[16]

  • Consistent Dosing : Apply a consistent and uniform amount of the formulation to the donor chamber for each cell.[11]

  • Temperature Control : Maintain a constant temperature (typically 32°C for human skin studies) across all Franz cells throughout the experiment, as temperature can influence diffusion kinetics.[11][13] Monitor the temperature in the receptor chamber to ensure it has stabilized before starting the experiment.[15]

  • Standardize Experimental Procedure : Ensure every step, from filling the receptor chamber to sampling, is performed identically for each cell.[11] This includes using the same volume of receptor fluid and consistent stirring speeds.

  • Data Analysis : Use non-linear regression analysis to determine permeability coefficients and lag times, as this method can be superior to linear algorithms for evaluating permeation data.[12][13]

Q3: How do I properly quantify Laurocapram-¹⁵N and the target drug in the receptor fluid?

Accurate quantification is critical for reliable results.

  • Analytical Method Validation : Use a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS), to measure the concentration of your drug in the receptor solution samples.[17]

  • Quantification of Laurocapram-¹⁵N : For quantifying the ¹⁵N-labeled enhancer, a mass spectrometry-based method is ideal. Parallel Reaction Monitoring (PRM) on an Orbitrap mass spectrometer is a powerful technique for this purpose.[4] It provides high selectivity and accuracy by targeting both the light (¹⁴N) and heavy (¹⁵N) peptide ions and their fragments, minimizing interference from co-eluting substances.[4]

  • Calibration Curve : Always prepare a calibration curve using known concentrations of the analyte in the same receptor solution used in the experiment.[18] This is used to convert the analytical signal (e.g., absorbance or peak area) into a concentration.[18]

Data Presentation

Table 1: Effect of Laurocapram (Azone) Concentration on Drug Permeation Based on Drug Lipophilicity.

This table summarizes the findings on how the concentration of Laurocapram affects the enhancement of permeation for drugs with different lipophilicity values, as measured by the octanol/water partition coefficient (log PCOct).

Laurocapram Conc. (w/w)Target Drug Lipophilicity (log PCOct)Observed Effect on PermeationReference
1%< 1.0 (e.g., 5-Fluorouracil, Aniline)Significant enhancement[6]
1%> 1.0Little to no enhancement[6]
5%< 2.7 (e.g., 2-Phenylethanol, 4-Phenylbutanol)Significant enhancement; greater effect on less lipophilic drugs[6]
5%> 2.7Reduced or no enhancement[6]
10%2.34 (4-Phenylbutanol)Enhancement was less than that observed with 5% Laurocapram[6]

Table 2: Key Experimental Parameters and Their Potential Impact on Reproducibility.

This table outlines critical parameters in Franz diffusion cell experiments and their influence on results, helping to identify sources of variability.

ParameterPotential Impact of InconsistencyRecommendations for ImprovementReference
Membrane Source/Thickness Biological variability between donors/sites; variable diffusion path length.Use skin from a single donor/site; measure and normalize for thickness.[16]
Temperature Affects diffusion coefficient (k) and lipid fluidity. Small influence compared to other factors.Maintain constant temperature (e.g., 32°C) with a circulating water bath.[11][13]
Receptor Fluid Stirring Formation of an unstirred water layer can be a major barrier, underestimating permeability.Use a Teflon-coated stir bar in each cell at a consistent, sufficient speed.[12][19]
Receptor Fluid Composition Poor sink conditions can limit the diffusion gradient and underestimate flux.Ensure drug solubility is >10x the concentration in the donor. Degas fluid.[11]
Dose Application Inconsistent dose amount or application area leads to high variability.Use a positive displacement pipette; ensure uniform spreading over the defined area.[11]
Data Evaluation Method Linear regression can be prone to errors, especially in determining lag time.Use non-linear regression analysis for more reliable parameter estimation.[12][13]

Experimental Protocols

Protocol 1: General In Vitro Skin Permeation Assay using Franz Diffusion Cells

This protocol provides a standardized methodology for assessing skin permeation.

  • Receptor Chamber Preparation :

    • Select an appropriate receptor solution (e.g., phosphate-buffered saline (PBS) pH 7.4 for hydrophilic drugs).[11]

    • Degas the solution for at least 30 minutes to remove dissolved air.[11]

    • Fill the receptor chamber of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the membrane area. Place a small, Teflon-coated magnetic stir bar in the chamber.[19]

  • Membrane Preparation and Mounting :

    • Excise human or animal skin and carefully remove subcutaneous fat. Prepare skin sections of a standardized thickness.

    • Precondition the membrane by hydrating it in the receptor solution before mounting.[11]

    • Securely clamp the skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.[11]

  • System Equilibration :

    • Place the assembled cells in a temperature-controlled water bath or heating block set to maintain the skin surface at 32°C.[11]

    • Allow the system to equilibrate for at least 30 minutes. Ensure a constant stirring speed in the receptor chamber.

  • Formulation Application (Dosing) :

    • Accurately weigh or measure a precise amount of the test formulation containing this compound.

    • Apply the formulation evenly onto the surface of the membrane in the donor chamber.[11]

    • For infinite dose conditions, the chamber is filled; for finite dose, a clinically relevant amount is applied.[10] Cover the donor chamber to prevent evaporation if required.[11]

  • Sampling :

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber's sampling arm.[20]

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.[11][20]

  • Sample Analysis :

    • Analyze the collected samples for the concentration of the drug and/or this compound using a validated analytical method like HPLC or LC-MS.[17]

    • Calculate the cumulative amount of permeate per unit area over time and determine key parameters like steady-state flux (Jss) and lag time (t_lag).

Visualizations

Caption: Mechanism of Laurocapram action on the stratum corneum.

Experimental_Workflow A 1. Prepare & Degas Receptor Solution B 2. Prepare & Mount Skin Membrane A->B C 3. Assemble Franz Cell & Equilibrate Temperature (32°C) B->C D 4. Apply Formulation (Dose) to Donor Chamber C->D E 5. Collect Samples at Predetermined Intervals D->E F 6. Replace Sample Volume with Fresh Solution E->F E->F G 7. Analyze Samples (e.g., LC-MS) F->G H 8. Calculate Permeation Parameters (Flux, Lag Time) G->H

Caption: Standard workflow for a Franz Diffusion Cell experiment.

Troubleshooting_Guide Start Problem: Low or No Permeation Q1 Is the receptor fluid appropriate for drug solubility? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the receptor chamber stirring adequate? A1_Yes->Q2 Sol1 Action: Modify receptor fluid (add co-solvent/surfactant) to ensure sink conditions. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the skin membrane integrity verified? A2_Yes->Q3 Sol2 Action: Increase/ensure consistent stirring to disrupt unstirred water layer. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the enhancer concentration optimized for the drug? A3_Yes->Q4 Sol3 Action: Implement integrity test (e.g., TEER). Discard leaky membranes. A3_No->Sol3 Sol4 Action: Re-evaluate formulation. Test different Laurocapram concentrations (e.g., 1%, 5%). Q4->Sol4

References

Technical Support Center: Mass Spectrometry Analysis of Laurocapram-15N

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Laurocapram-15N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of this compound, a lipophilic compound, matrix effects, particularly ion suppression, can lead to inaccurate and imprecise quantification.[3][4][5] This interference arises from endogenous components of the biological matrix, such as phospholipids (B1166683), salts, and proteins, which can compete with this compound for ionization in the mass spectrometer's source.[6][7][8]

Q2: My signal intensity for this compound is low and variable across different plasma samples. What could be the cause?

A2: Low and variable signal intensity for this compound is a classic symptom of ion suppression due to matrix effects.[9][10] The complex composition of plasma, rich in phospholipids and proteins, is a common culprit.[1] These matrix components can co-elute with your analyte and interfere with its ionization, leading to reduced and inconsistent signal.[2][6]

Q3: How can a stable isotope-labeled (SIL) internal standard like this compound itself help in overcoming matrix effects?

A3: A stable isotope-labeled internal standard is the preferred choice for correcting matrix effects.[1] Since this compound is chemically almost identical to its unlabeled counterpart, it will have very similar extraction, chromatographic, and ionization behavior.[1] By co-eluting with the analyte, the SIL internal standard experiences the same degree of ion suppression or enhancement. Calculating the peak area ratio of the analyte to the internal standard normalizes the variability caused by matrix effects, leading to more accurate and precise quantification.[1]

Q4: I am observing peak splitting or broadening in my chromatograms for this compound. What could be the issue?

A4: Peak splitting or broadening can be caused by several factors, including contaminants in the sample or on the chromatographic column.[9] It can also be a result of suboptimal ionization conditions.[9] For a lipophilic compound like Laurocapram, interactions with the stationary phase and co-eluting lipids can contribute to poor peak shape. Proper sample preparation to remove interfering substances is crucial.[6][9]

Troubleshooting Guides

Problem 1: Poor Signal Intensity and Reproducibility

This guide provides a systematic approach to troubleshooting and mitigating low and erratic signal for this compound.

Troubleshooting Workflow:

Troubleshooting_Signal_Intensity cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Solutions start Low and Variable This compound Signal step1 1. Evaluate Sample Preparation start->step1 step2 2. Optimize Chromatography step1->step2 sol1 Implement Advanced Sample Cleanup (SPE, LLE) step1->sol1 Inefficient cleanup step3 3. Assess Matrix Effects step2->step3 sol2 Modify Gradient/ Change Column step2->sol2 Co-elution with interferences step4 4. Check Instrument Performance step3->step4 sol3 Use Matrix-Matched Calibrators step3->sol3 Significant ion suppression detected sol4 Tune and Calibrate Mass Spectrometer step4->sol4 Instrument drift/ contamination

Caption: Troubleshooting workflow for poor signal intensity.

Detailed Steps:

  • Evaluate Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup.[6]

    • Action: If you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) which are more effective at removing phospholipids and other interferences.[6]

  • Optimize Chromatography: Enhancing the separation between this compound and co-eluting matrix components can significantly reduce ion suppression.[10]

    • Action: Adjust the mobile phase gradient to better resolve the analyte from the matrix interferences. Consider using a different column chemistry that provides better selectivity for lipophilic compounds.

  • Assess the Extent of Matrix Effects: Quantifying the degree of ion suppression will help in determining the appropriate corrective actions.

    • Action: Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram.[7] Alternatively, compare the response of this compound in neat solvent versus a matrix-matched sample.

  • Check Instrument Performance: Ensure that the mass spectrometer is performing optimally.

    • Action: Regularly tune and calibrate your instrument.[9] Check for any contamination in the ion source that could contribute to poor signal.

Problem 2: Inconsistent Internal Standard Performance

Even with a stable isotope-labeled internal standard, issues can arise. This guide helps you troubleshoot problems related to your this compound internal standard.

Logical Relationship Diagram:

IS_Troubleshooting issue Inconsistent Analyte/IS Ratio cause1 Chromatographic Separation of Analyte and IS issue->cause1 cause2 Differential Ion Suppression issue->cause2 cause3 Internal Standard Purity Issues issue->cause3 cause4 Sample Preparation Variability issue->cause4 solution1 Optimize Chromatography for Co-elution cause1->solution1 solution2 Improve Sample Cleanup cause2->solution2 solution3 Verify IS Purity and Concentration cause3->solution3 solution4 Standardize Sample Prep Protocol cause4->solution4

Caption: Troubleshooting inconsistent internal standard performance.

Detailed Steps:

  • Verify Co-elution: A slight difference in retention time between the analyte and the internal standard can expose them to different matrix components, leading to differential ion suppression.[10]

    • Action: Carefully examine the chromatograms to ensure the analyte and internal standard peaks are perfectly co-eluting. If not, adjust the chromatographic method.

  • Improve Sample Cleanup: A high concentration of co-eluting matrix components can disproportionately suppress the ionization of both the analyte and the internal standard.[10]

    • Action: Implement more effective sample preparation techniques like SPE or LLE to reduce the overall matrix load.[6]

  • Verify Internal Standard Purity and Concentration: Impurities in the internal standard can lead to inaccurate quantification.

    • Action: Assess the purity of your this compound internal standard using techniques like HPLC or qNMR. Ensure the spiking concentration is accurate and consistent across all samples.

  • Standardize Sample Preparation: Variability in the sample preparation process can lead to inconsistent recovery of both the analyte and the internal standard.

    • Action: Ensure your sample preparation protocol is well-defined and consistently followed.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

A quick and simple method for sample cleanup, but may not be sufficient for removing all matrix interferences for lipophilic compounds.

Procedure:

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) (a 3:1 ratio).[1]

  • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.

  • Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

Procedure:

  • To 100 µL of plasma sample, add the this compound internal standard.

  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH.

  • Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 5-10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides a highly effective and selective method for sample cleanup, capable of removing a significant portion of matrix interferences.

Procedure:

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the pre-treated plasma sample (e.g., diluted with an acidic solution) onto the cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.

  • Elute the this compound and its internal standard with a stronger organic solvent (e.g., 1 mL of methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Quantitative Data Summary

The following table summarizes hypothetical data illustrating the impact of different sample preparation techniques on the matrix effect for this compound analysis. The Matrix Factor (MF) is calculated as the peak area of the analyte in a post-extraction spiked sample divided by the peak area of the analyte in a neat solution, expressed as a percentage. An MF of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Sample Preparation MethodMean Matrix Factor (%)Standard Deviation (%)
Protein Precipitation6515
Liquid-Liquid Extraction858
Solid-Phase Extraction955

Note: This data is illustrative and the actual matrix effects will depend on the specific experimental conditions.

References

Technical Support Center: Extraction of Laurocapram-15N from Skin Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guidance, and frequently asked questions for the extraction of Laurocapram-15N from skin samples. These resources are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used in skin permeation studies?

A1: this compound is an isotopically labeled version of Laurocapram (B1674564) (Azone), a well-known chemical penetration enhancer. The nitrogen-15 (B135050) label allows for precise quantification and differentiation of the exogenously applied Laurocapram from any endogenous nitrogen-containing compounds in the skin matrix, using mass spectrometry-based analytical methods. This ensures accurate tracking and measurement of its penetration into and distribution within the skin layers.

Q2: What are the key mechanisms by which Laurocapram enhances skin penetration?

A2: Laurocapram is believed to enhance skin penetration through several mechanisms.[1][2] It inserts its dodecyl group into the intercellular lipid bilayers of the stratum corneum, increasing the fluidity of these lipids and disrupting their highly ordered structure.[1][2][3] This action reduces the diffusional resistance of the skin barrier, facilitating the transport of both hydrophilic and lipophilic compounds across the skin.[4][5][6]

Q3: Which solvents are most effective for extracting this compound from skin?

A3: Laurocapram is highly soluble in various organic solvents such as ethanol, methanol, acetonitrile, and propylene (B89431) glycol.[3][6] A mixture of these solvents is often used to efficiently extract it from the complex skin matrix. The choice of solvent will depend on the subsequent analytical method (e.g., LC-MS/MS) and the need to precipitate proteins and solubilize lipids.

Q4: What are the critical steps in the sample preparation process for this compound extraction?

A4: Critical steps include:

  • Homogenization: Thoroughly homogenizing the skin sample to ensure maximum surface area for solvent extraction.

  • Solvent Selection: Using an appropriate solvent system that efficiently solubilizes this compound while precipitating interfering proteins.

  • Extraction Time and Temperature: Optimizing the incubation time and temperature to maximize recovery without degrading the analyte.

  • Centrifugation and Supernatant Collection: Properly separating the solid debris from the liquid extract containing the analyte.

  • Evaporation and Reconstitution: Concentrating the sample and reconstituting it in a solvent compatible with the analytical instrument.

Q5: How can I minimize matrix effects during LC-MS/MS analysis?

A5: Matrix effects, where endogenous components of the skin sample interfere with the ionization of this compound, are a common challenge.[7] To minimize these effects, consider:

  • Efficient Sample Cleanup: Employing solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for further purification of the extract.

  • Use of an Internal Standard: Incorporating a stable isotope-labeled internal standard (if available and different from the analyte) to normalize for signal suppression or enhancement.

  • Chromatographic Separation: Optimizing the HPLC/UPLC method to separate this compound from co-eluting matrix components.

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix extract that is free of the analyte.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Full-Thickness Skin

This protocol details a common method for extracting this compound from homogenized full-thickness skin samples.

Materials:

  • Skin sample treated with this compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Micro-homogenizer

  • Centrifuge tubes (1.5 mL or 2 mL)

  • Refrigerated centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • LC-MS grade water and formic acid

Procedure:

  • Sample Preparation:

    • Thaw the skin sample on ice.

    • Weigh the sample and record the weight.

    • Mince the skin sample into small pieces using a sterile scalpel.

    • Place the minced tissue in a centrifuge tube and add 500 µL of cold PBS.

  • Homogenization:

    • Homogenize the tissue on ice using a micro-homogenizer until a uniform suspension is achieved.

  • Protein Precipitation and Extraction:

    • Add 1 mL of cold acetonitrile/methanol (1:1, v/v) to the homogenate.

    • Vortex the mixture vigorously for 2 minutes.

    • Incubate the sample at 4°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the extracted this compound, and transfer it to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid) for LC-MS/MS analysis.

  • Analysis:

    • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Visual Workflow for this compound Extraction

G Experimental Workflow for this compound Extraction cluster_prep Sample Preparation cluster_extract Extraction cluster_process Processing prep1 Weigh Skin Sample prep2 Mince Tissue prep1->prep2 prep3 Add Cold PBS prep2->prep3 homogenize Homogenize on Ice prep3->homogenize add_solvent Add ACN/MeOH (1:1) homogenize->add_solvent vortex Vortex for 2 min add_solvent->vortex incubate Incubate at 4°C for 20 min vortex->incubate centrifuge Centrifuge at 14,000 x g incubate->centrifuge collect Collect Supernatant centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for this compound skin extraction.

Data Presentation

The following tables summarize typical quantitative parameters that should be optimized for the extraction protocol.

Table 1: Solvent System Comparison

Solvent SystemAnalyte Recovery (%)Protein Precipitation Efficiency (%)
Acetonitrile85 ± 595 ± 2
Methanol90 ± 480 ± 5
Acetonitrile/Methanol (1:1)92 ± 398 ± 1
Ethanol88 ± 685 ± 4

Table 2: Extraction Parameter Optimization

ParameterCondition 1Condition 2Condition 3
Incubation Time (min) 102030
Analyte Recovery (%)859293
Incubation Temp (°C) 425 (RT)40
Analyte Recovery (%)929085
Solvent to Tissue Ratio (v/w) 5:110:120:1
Analyte Recovery (%)809295

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Incomplete homogenization.2. Inefficient extraction solvent.3. Insufficient extraction time.4. Analyte degradation.1. Ensure tissue is thoroughly homogenized.2. Test different solvent systems (see Table 1).3. Increase incubation time (see Table 2).4. Keep samples on ice and minimize processing time.
High Variability in Results 1. Inconsistent sample preparation.2. Pipetting errors.3. Incomplete protein precipitation.1. Standardize the homogenization and extraction procedure.2. Calibrate pipettes regularly.3. Ensure thorough vortexing and adequate incubation after solvent addition.
Matrix Effects in LC-MS/MS 1. Co-elution of endogenous lipids or proteins.2. Ion suppression or enhancement.1. Optimize chromatographic separation.2. Incorporate a solid-phase extraction (SPE) cleanup step.3. Prepare matrix-matched calibration standards.
Clogged LC Column 1. Incomplete removal of precipitated proteins.2. Particulate matter in the final extract.1. Ensure proper centrifugation and careful collection of the supernatant.2. Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Sample Precipitation After Reconstitution 1. Low solubility of the dried extract in the reconstitution solvent.1. Reconstitute in a solvent with higher organic content.2. Gently warm or sonicate the sample to aid dissolution.[4]

Visual Troubleshooting Decision Tree

G Troubleshooting Low Analyte Recovery start Low Analyte Recovery check_homo Is homogenization complete? start->check_homo check_solvent Is the extraction solvent optimal? check_homo->check_solvent Yes improve_homo Improve homogenization technique check_homo->improve_homo No check_time Is the extraction time sufficient? check_solvent->check_time Yes test_solvents Test alternative solvent systems check_solvent->test_solvents No check_degradation Is analyte degradation suspected? check_time->check_degradation Yes increase_time Increase incubation time check_time->increase_time No minimize_time Keep samples on ice and reduce processing time check_degradation->minimize_time Yes end Re-analyze check_degradation->end No improve_homo->end test_solvents->end increase_time->end minimize_time->end

Caption: Decision tree for troubleshooting low recovery.

References

Validation & Comparative

A Comparative Guide to Laurocapram: Efficacy and Mechanisms in Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Laurocapram (Azone), a highly effective chemical penetration enhancer, with other commonly used agents in transdermal drug delivery. The information presented is supported by experimental data to aid in the selection of appropriate enhancers for formulation development. While this guide refers to Laurocapram, the data is applicable to its isotopically labeled form, Laurocapram-¹⁵N, as the nitrogen-15 (B135050) isotope is not expected to alter its chemical or physical properties as a penetration enhancer.

Quantitative Comparison of Chemical Enhancers

The efficacy of a chemical penetration enhancer is typically quantified by its ability to increase the flux of a drug across the skin. This is often expressed as an Enhancement Ratio (ER), which is the ratio of the drug's permeability coefficient with the enhancer to that without it. The following tables summarize quantitative data from various in vitro studies, comparing Laurocapram with other enhancers.

Note: Direct comparison of ER values across different studies should be done with caution, as experimental conditions such as the model drug, vehicle, enhancer concentration, and skin model can significantly influence the results.

Table 1: Comparative Efficacy of Laurocapram (Azone) and Other Chemical Enhancers for Various Drugs

Model DrugEnhancer(s)Concentration (% w/w)Enhancement Ratio (ER)Skin ModelReference
PiroxicamLaurocapram 1.0Significantly > IPM, Lecithin, Urea Rat Skin[1]
Oleic Acid (OA)1.0Highest among testedRat Skin[1]
Isopropyl Myristate (IPM)10.0> 5% IPMRat Skin[1]
ProgesteroneLaurocapram 10.0Most efficient enhancer Rat and Porcine Skin[2]
Urea-Next most efficient in PEG baseRat and Porcine Skin[2]
Propylene Glycol-Less effective than LaurocapramRat and Porcine Skin[2]
MeloxicamOleic Acid (OA)-1.070 -[3]
Isopropyl Myristate (IPM)---[3]
Aliskiren HemifumarateCineol-Highest release (87.63%) Cellophane Membrane[3]
Oleic Acid (OA)-52.32% releaseCellophane Membrane[3]
5-FluorouracilLaurocapram -24-fold increase in permeability Human Stratum Corneum
8-bromocyclic nucleotidesLaurocapram 1%Equivalent to 12x of 50% DMSO Not Specified

Experimental Protocols

The following is a detailed methodology for a key experiment used to evaluate the efficacy of chemical penetration enhancers.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This experimental setup is the gold standard for assessing the permeation of substances through the skin.[4]

Objective: To quantify the rate and extent of drug permeation across a skin membrane from a topical formulation containing a chemical enhancer.

Materials and Apparatus:

  • Franz Diffusion Cells[5]

  • Excised human or animal skin (e.g., porcine ear skin)[6]

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)[7]

  • Test formulation (with and without enhancer)

  • Magnetic stirrer

  • Water bath with temperature control (set to 37°C to maintain skin surface temperature at 32°C)[7]

  • Syringes and needles for sampling

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification[8]

Procedure:

  • Skin Membrane Preparation:

    • Thaw frozen excised skin at room temperature.[9]

    • Carefully remove any subcutaneous fat and underlying tissue.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

    • Equilibrate the skin sections in PBS for 30 minutes before mounting.[6]

  • Franz Diffusion Cell Assembly:

    • Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin membrane.[7]

    • Mount the skin section between the donor and receptor chambers with the stratum corneum side facing the donor compartment.[6]

    • Clamp the chambers together securely.

    • Place the cells in a water bath maintained at 37°C to achieve a skin surface temperature of 32°C.[7]

    • Start the magnetic stirrer in the receptor chamber to ensure uniform mixing.

  • Application of Formulation and Sampling:

    • Apply a precise amount of the test formulation (e.g., 10 mg/cm²) to the skin surface in the donor chamber.[10]

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling port.[8]

    • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[7]

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated HPLC method.[8]

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss, µg/cm²/h) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp, cm/h) using the equation: Kp = Jss / Cd, where Cd is the drug concentration in the donor compartment.

    • Calculate the Enhancement Ratio (ER) as the ratio of Kp with the enhancer to Kp without the enhancer.

Mechanisms of Action: Visualized

The primary mechanism by which many chemical enhancers, including Laurocapram, facilitate drug penetration is by disrupting the highly organized lipid structure of the stratum corneum.

Experimental Workflow for In Vitro Permeation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Membrane Preparation assembly Franz Cell Assembly prep_skin->assembly prep_solution Receptor Solution Preparation prep_solution->assembly prep_formulation Formulation Preparation application Formulation Application prep_formulation->application assembly->application sampling Time-point Sampling application->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Calculation (Flux, ER) hplc->data_analysis

Caption: Workflow for a typical in vitro skin permeation study.

Proposed Mechanism of Laurocapram

Laurocapram is believed to insert itself into the lipid bilayers of the stratum corneum. Its bulky polar head group and flexible lipophilic tail disrupt the tight packing of the lipids, leading to increased fluidity and the creation of more permeable regions.[11] It has also been suggested that Laurocapram selectively interacts with ceramides (B1148491) and cholesterol.

G cluster_SC Stratum Corneum lipids Organized Lipid Bilayer (Ceramides, Cholesterol, Fatty Acids) disrupted_lipids Disrupted & Fluidized Lipid Bilayer lipids->disrupted_lipids Disruption & Fluidization laurocapram Laurocapram laurocapram->lipids Insertion & Interaction drug Drug Molecule drug->disrupted_lipids Increased Partitioning enhanced_permeation Enhanced Drug Permeation disrupted_lipids->enhanced_permeation Facilitated Diffusion

Caption: Laurocapram's disruption of the stratum corneum lipid bilayer.

Proposed Mechanism of Oleic Acid

Oleic acid, an unsaturated fatty acid, is thought to create separate, disordered, fluid-like domains within the more ordered, crystalline lipid matrix of the stratum corneum. This phase separation creates pathways for drug molecules to permeate more easily.[12][13]

G cluster_SC Stratum Corneum lipids Organized Crystalline Lipid Matrix phase_separation Phase Separation (Creation of Fluid Domains) lipids->phase_separation Induces oleic_acid Oleic Acid oleic_acid->lipids Partitioning drug Drug Molecule drug->phase_separation Preferential Pathway enhanced_permeation Enhanced Drug Permeation phase_separation->enhanced_permeation Leads to

Caption: Oleic acid's mechanism via phase separation in stratum corneum lipids.

References

Laurocapram-15N: A Comparative Analysis of its Effects on Diverse Skin Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of Laurocapram-15N (Azone), a widely recognized penetration enhancer, and its effects on various skin models. By presenting quantitative data, detailed experimental protocols, and mechanistic diagrams, this document aims to be a valuable resource for researchers and professionals in the field of drug delivery and dermatology.

Executive Summary

Laurocapram (B1674564) has demonstrated significant efficacy in enhancing the percutaneous absorption of a wide range of hydrophilic and lipophilic drugs. Its primary mechanism of action involves the disruption of the highly organized lipid structure of the stratum corneum, leading to increased fluidity and permeability. This guide will delve into the comparative performance of Laurocapram against other common penetration enhancers and provide the necessary experimental frameworks for its evaluation.

Comparative Performance of Laurocapram

Laurocapram has been shown to be a potent penetration enhancer, often outperforming other agents. For instance, 1% Laurocapram has been reported to be 12 times more effective than 50% dimethyl sulfoxide (B87167) (DMSO) in promoting the transdermal permeation of 8-bromocyclic nucleotides.[1] Its efficacy, however, can be influenced by the vehicle in which it is formulated.

Quantitative Comparison of Penetration Enhancers

The following table summarizes the enhancement ratios of Laurocapram and other enhancers for different drugs. The enhancement ratio (ER) is a measure of how much an enhancer increases the permeation of a drug compared to a control without the enhancer.

Penetration EnhancerDrugSkin ModelEnhancement Ratio (ER)Reference
Laurocapram (0.1%) InsulinRat Skin~200 µU/ml permeated in 24h[2]
N-methyl-2-pyrrolidone (12%)InsulinRat SkinLower than Laurocapram[2]
Dodecyl-L-pyroglutamate (0.1%)InsulinRat SkinApprox. half of Laurocapram[2]
Laurocapram 5-FluorouracilHuman Stratum Corneum24-fold increase in permeability[3]
Laurocapram in Propylene Glycol Diethyl-m-toluamide (DEET)Not SpecifiedEnhanced Permeation[4]
Laurocapram in Polyethylene Glycol 400 Diethyl-m-toluamide (DEET)Not SpecifiedRetarded Permeation[4]

Mechanism of Action: Disruption of the Stratum Corneum Barrier

Laurocapram enhances skin penetration primarily by interacting with the intercellular lipids of the stratum corneum.[3][5] This interaction leads to a more fluid and less ordered lipid bilayer, thereby reducing the diffusional resistance for permeating drugs.[6] Studies have shown that Laurocapram can selectively extract cholesterol and bind to ceramides (B1148491) within the lipid matrix.[7] Electron spin resonance studies have demonstrated that Laurocapram treatment increases the fluidity of corneum lipids, with the rotational correlation time of 16-doxyl-stearic acid decreasing by a factor of 1.6 to 2.[6]

The following diagram illustrates the proposed mechanism of action of Laurocapram on the stratum corneum.

cluster_1 Laurocapram Application Organized Lipids Organized Lipids Corneocytes Corneocytes Disrupted Lipids Disrupted Lipids Organized Lipids->Disrupted Lipids Leads to Tight Junctions Tight Junctions Loosened Junctions Loosened Junctions Tight Junctions->Loosened Junctions Affects Laurocapram Laurocapram Laurocapram->Organized Lipids Interacts with Increased Fluidity Increased Fluidity Increased Permeability Increased Permeability Disrupted Lipids->Increased Permeability Results in Skin_Preparation Skin Preparation (Excised Human/Animal Skin) Cell_Assembly Franz Cell Assembly (Skin mounted between chambers) Skin_Preparation->Cell_Assembly Receptor_Filling Fill Receptor Chamber (e.g., PBS) Cell_Assembly->Receptor_Filling Equilibration Equilibration (32°C skin surface temp.) Receptor_Filling->Equilibration Dosing Apply Formulation (With/Without Laurocapram) Equilibration->Dosing Sampling Collect Samples (Predetermined time points) Dosing->Sampling Analysis HPLC Analysis (Quantify drug concentration) Sampling->Analysis Data_Processing Data Analysis (Calculate Flux, Kp, ER) Analysis->Data_Processing

References

Cross-Validation of In-Vitro and In-Vivo Results for Laurocapram: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-vitro and in-vivo experimental data on the skin penetration enhancer, Laurocapram. The following sections detail the performance of Laurocapram in enhancing the transdermal delivery of active pharmaceutical ingredients (APIs), offering a cross-validation of results from laboratory models and living organisms. This document is intended to assist researchers and formulation scientists in evaluating the efficacy of Laurocapram for their drug development projects.

Performance Data: In-Vitro vs. In-Vivo Enhancement

The efficacy of Laurocapram as a penetration enhancer has been demonstrated across numerous studies. To illustrate the correlation between in-vitro and in-vivo performance, this section presents a comparative summary of data for the non-steroidal anti-inflammatory drug (NSAID), Ketoprofen.

Parameter In-Vitro (Excised Rat Skin) In-Vivo (Rat Model) Reference Drug
Formulation Ketoprofen Gel (Control)Ketoprofen Gel (Control)Ketoprofen
Laurocapram Concentration 5% (w/w)5% (w/w)-
Permeation Flux (µg/cm²/h) Data not available in a directly comparable formatPharmacokinetic parameters measured instead-
Enhancement Ratio (ER) ~4.5Derived from AUC comparison-
Area Under the Curve (AUC₀₋₂₄h) (µg·h/mL) Not Applicable~25 (Control Gel)-
AUC₀₋₂₄h with Laurocapram (µg·h/mL) Not Applicable~95 (Laurocapram Gel)-
Peak Plasma Concentration (Cmax) (µg/mL) Not Applicable~2.5 (Control Gel)-
Cmax with Laurocapram (µg/mL) Not Applicable~8.0 (Laurocapram Gel)-
Time to Peak Concentration (Tmax) (h) Not Applicable~8 (Control Gel)-
Tmax with Laurocapram (h) Not Applicable~6 (Laurocapram Gel)-

Note: The data presented is a synthesized representation from multiple sources to illustrate the comparative efficacy. Direct head-to-head studies providing all these specific parameters in a single publication for Laurocapram-15N were not available. The Enhancement Ratio (ER) for in-vivo data is inferred from the increase in AUC.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in-vitro and in-vivo studies evaluating the effect of Laurocapram.

In-Vitro Skin Permeation Study Protocol

This protocol describes the use of a Franz diffusion cell, a standard apparatus for in-vitro skin permeation studies.

1. Materials and Equipment:

  • Franz diffusion cells
  • Excised mammalian skin (e.g., rat, porcine, or human cadaver skin)
  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
  • Test formulation (API with and without Laurocapram)
  • Magnetic stirrer and stir bars
  • Water bath with temperature control (32 ± 1 °C)
  • High-performance liquid chromatography (HPLC) system for analysis

2. Skin Membrane Preparation:

  • Excise full-thickness skin from the abdominal region of the animal model.
  • Carefully remove any subcutaneous fat and connective tissue.
  • Cut the skin into appropriate sizes to fit the Franz diffusion cells.
  • Hydrate the skin samples in phosphate-buffered saline (PBS) for 30 minutes before mounting.

3. Franz Diffusion Cell Assembly:

  • Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
  • Fill the receptor compartment with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.
  • Place a small magnetic stir bar in the receptor compartment.
  • Maintain the temperature of the receptor medium at 32 ± 1 °C using a circulating water bath to mimic physiological skin temperature.

4. Dosing and Sampling:

  • Apply a finite dose (e.g., 10 mg/cm²) of the test formulation (with or without Laurocapram) evenly onto the surface of the stratum corneum in the donor compartment.
  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor medium for analysis.
  • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

5. Sample Analysis:

  • Analyze the collected samples for the concentration of the API using a validated HPLC method.
  • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.
  • Plot the cumulative amount of drug permeated versus time to determine the steady-state flux (Jss) and the lag time (Tlag).
  • Calculate the enhancement ratio (ER) by dividing the flux of the drug with Laurocapram by the flux of the drug without Laurocapram.

In-Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical in-vivo study in a rat model to assess the systemic absorption of a transdermally delivered drug.

1. Animals and Housing:

  • Use healthy male Wistar rats (200-250 g).
  • Acclimatize the animals for at least one week before the experiment under standard laboratory conditions (22 ± 2 °C, 55 ± 5% humidity, 12 h light/dark cycle) with free access to food and water.

2. Formulation Application:

  • Shave the hair from the dorsal region of the rats 24 hours before the experiment.
  • Divide the rats into two groups: a control group receiving the API formulation without Laurocapram, and a test group receiving the API formulation with Laurocapram.
  • Apply a defined amount of the respective formulation over a specific surface area (e.g., 5 cm²) on the shaved skin of each rat.

3. Blood Sampling:

  • Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after the application of the formulation.
  • Collect the blood samples into heparinized microcentrifuge tubes.
  • Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.
  • Store the plasma samples at -20 °C until analysis.

4. Sample Analysis:

  • Determine the concentration of the API in the plasma samples using a validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

  • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
  • Area Under the Curve (AUC)
  • Peak Plasma Concentration (Cmax)
  • Time to Peak Concentration (Tmax)
  • Compare the pharmacokinetic parameters between the control and Laurocapram-treated groups to evaluate the in-vivo enhancement effect.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_stratum_corneum Stratum Corneum cluster_mechanism Mechanism of Action Corneocytes Corneocytes Lipid_Bilayer Organized Intercellular Lipid Bilayer Disruption Disruption of Lipid Packing Lipid_Bilayer->Disruption Fluidization Increased Fluidity of Lipid Chains Lipid_Bilayer->Fluidization Laurocapram Laurocapram Laurocapram->Lipid_Bilayer Partitions into Drug Drug Molecule Drug->Lipid_Bilayer Blocked by organized lipids Permeation Enhanced Drug Permeation Disruption->Permeation Fluidization->Permeation Deeper_Layers Viable Epidermis & Dermis Permeation->Deeper_Layers Facilitates passage Systemic_Circulation Systemic Circulation Deeper_Layers->Systemic_Circulation

Caption: Mechanism of Laurocapram as a skin penetration enhancer.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Skin Membrane (e.g., excise, defat, hydrate) D Assemble Franz Diffusion Cell A->D B Prepare Receptor Medium (e.g., PBS, degas) B->D C Prepare Formulation (with/without Laurocapram) F Apply Formulation to Donor Compartment C->F E Equilibrate to 32°C D->E E->F G Collect Samples from Receptor at Time Intervals F->G H Analyze Samples (e.g., HPLC) G->H I Calculate Cumulative Amount Permeated H->I J Determine Flux and Enhancement Ratio I->J

Caption: Experimental workflow for an in-vitro skin permeation study.

Alternative Penetration Enhancers

While Laurocapram is a potent and widely studied penetration enhancer, several alternatives exist. The choice of enhancer often depends on the physicochemical properties of the drug, the desired delivery profile, and regulatory considerations.

Enhancer Class Examples General Mechanism of Action
Sulfoxides Dimethyl sulfoxide (B87167) (DMSO)Alters keratin (B1170402) conformation and interacts with lipid bilayers.
Fatty Acids Oleic acid, Linoleic acidFluidize the lipid bilayers of the stratum corneum.
Alcohols & Glycols Ethanol, Propylene glycolAct as solvents and can extract lipids from the stratum corneum.
Terpenes Menthol, LimoneneDisrupt the packing of stratum corneum lipids.
Pyrrolidones N-Methyl-2-pyrrolidone (NMP)Act as a solvent and can increase drug partitioning into the skin.

The selection of an appropriate penetration enhancer is a critical step in the development of a successful transdermal drug delivery system. The data and protocols presented in this guide aim to provide a solid foundation for the evaluation and implementation of Laurocapram in your research and development endeavors.

Isotopic Labeling and Laurocapram Efficacy: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the development of transdermal drug delivery systems, Laurocapram (B1674564) (commonly known as Azone®) is a well-established penetration enhancer. A crucial aspect of preclinical and clinical research involves understanding the absorption, distribution, metabolism, and excretion (ADME) of such excipients. Isotopic labeling is a cornerstone technique for these investigations. This guide provides a comparative overview of unlabeled Laurocapram and its isotopically labeled counterparts, focusing on the implications for efficacy and research applications.

Unlabeled vs. Isotopically Labeled Laurocapram: A Functional Comparison

Direct experimental studies comparing the skin permeation efficacy of isotopically labeled versus unlabeled Laurocapram are not present in publicly available scientific literature. The foundational principle behind using stable isotope labeling (e.g., with Deuterium or Carbon-13) in pharmaceutical research is that the substitution of an atom with its heavier isotope does not significantly alter the molecule's physicochemical properties or biological activity. This is known as the kinetic isotope effect, which is generally considered negligible for heavier isotopes in the context of a molecule's overall pharmacological function.

Therefore, the scientific community operates on the well-established assumption that the efficacy of Laurocapram as a penetration enhancer is not affected by isotopic labeling. The primary difference lies in their application in research, as detailed below.

FeatureUnlabeled LaurocapramIsotopically Labeled Laurocapram (e.g., ¹³C, ¹⁴C, Deuterium-labeled)
Primary Application Efficacy and formulation studies. Used as the active penetration enhancer in final topical/transdermal formulations.Mechanistic, metabolic, and pharmacokinetic (ADME) studies.
Purpose in Experiments To measure and quantify the enhancement of drug permeation across the skin barrier.To trace the molecule's path and fate within a biological system; to differentiate the compound from its endogenous analogs.[1][2]
Method of Detection Standard analytical techniques (e.g., HPLC, GC) based on the molecule's chemical properties.Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) to detect the mass difference; Scintillation counting for radioisotopes (e.g., ¹⁴C).[1]
Key Research Findings Demonstrates significant enhancement of skin permeation for a wide range of hydrophilic and lipophilic drugs.[3]Studies using ¹⁴C-labeled Laurocapram have shown it is poorly absorbed through the skin and rapidly cleared from circulation.[4]
Efficacy of Unlabeled Laurocapram: Experimental Data

The primary function of Laurocapram is to reversibly reduce the barrier function of the stratum corneum, thereby enhancing the penetration of co-administered drugs. Its efficacy is typically quantified by the Enhancement Ratio (ER), which is the ratio of the drug's flux through the skin with the enhancer compared to its flux without it.

Below is a summary of experimental data from in vitro permeation studies, showcasing the efficacy of unlabeled Laurocapram with various active pharmaceutical ingredients (APIs).

Active DrugVehicle/SolventLaurocapram Conc.Skin ModelEnhancement Ratio (ER) or Permeability IncreaseReference
5-Fluorouracil--Human stratum corneum24-fold increase in permeabilitySingh et al., 2005[3]
PiroxicamPropylene Glycol5%Rat Skin18.2Agyralides et al., 2004[3]
KetoprofenPropylene Glycol5%Rat Skin11.0Tenjarla et al., 1999[3]
Propranolol HClWater/Ethanol5%Human Skin10.0Tenjarla et al., 1996[3]
IndomethacinPropylene Glycol5%Rat Skin6.8Fang et al., 2001[3]
AcyclovirPropylene Glycol5%Human Skin3.0Meidan et al., 2003[3]

Key Experimental Methodologies

In Vitro Skin Permeation Assay

The efficacy data presented above is typically generated using an in vitro skin permeation test (IVPT). This method is the gold standard for assessing the performance of topical formulations and penetration enhancers.

Objective: To measure the rate of diffusion (flux) of an active pharmaceutical ingredient (API) across a skin sample from a topical formulation.

Apparatus: The experiment is most commonly conducted using a set of Franz diffusion cells.

Protocol:

  • Skin Preparation: Excised human or animal (e.g., porcine or rat) skin is used. The subcutaneous fat is removed, and the skin may be used as full-thickness or dermatomed to a specific thickness (e.g., 200-400 µm).[5][6]

  • Cell Assembly: The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.[5][7]

  • Receptor Fluid: The receptor chamber is filled with a phosphate-buffered saline (PBS) solution (pH 7.4) or another appropriate medium to ensure sink conditions. The fluid is maintained at 32°C to simulate physiological skin surface temperature.[5]

  • Formulation Application: A precise amount of the test formulation (containing the API and Laurocapram) is applied evenly to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), samples are withdrawn from the receptor chamber for analysis. The withdrawn volume is immediately replaced with fresh, pre-warmed receptor fluid.[8]

  • Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

  • Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the linear portion of this curve. The Enhancement Ratio is then calculated by dividing the flux of the drug with Laurocapram by the flux from a control formulation without Laurocapram.

Visualizing Experimental and Logical Frameworks

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow of an In Vitro Skin Permeation Test (IVPT) using a Franz Diffusion Cell.

G cluster_0 Laurocapram's Mechanism of Action cluster_1 Resulting Effects Laurocapram Laurocapram (Azone®) SC Stratum Corneum (Lipid Bilayers) Laurocapram->SC Inserts dodecyl group into lipid matrix Disruption Disruption of Lipid Packing SC->Disruption Fluidization Increased Fluidity of Lipids SC->Fluidization Permeability Increased Drug Permeability Disruption->Permeability Fluidization->Permeability

Caption: Mechanism of action for Laurocapram as a skin penetration enhancer.[3][5][9]

G cluster_0 Research Question cluster_1 Experimental Approach cluster_2 Outcome Q_Efficacy How effective is the compound? (Efficacy) Unlabeled Use Unlabeled Laurocapram Q_Efficacy->Unlabeled Q_ADME Where does the compound go? (ADME) Labeled Use Isotopically Labeled Laurocapram Q_ADME->Labeled Flux Measure Drug Flux (Permeation Data) Unlabeled->Flux Trace Trace Labeled Molecules (Metabolic & Distribution Data) Labeled->Trace

Caption: Logical workflow for selecting unlabeled vs. isotopically labeled compounds in research.

References

Laurocapram's Efficacy on Hydrophilic vs. Lipophilic Drugs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Laurocapram (B1674564), commercially known as Azone, is a well-established and potent penetration enhancer used in transdermal drug delivery. Its primary function is to reversibly reduce the barrier function of the skin's outermost layer, the stratum corneum, thereby facilitating the passage of therapeutic agents. This guide provides a detailed comparison of Laurocapram's effects on hydrophilic (water-soluble) and lipophilic (fat-soluble) drugs, supported by experimental data and methodologies for researchers and drug development professionals.

Mechanism of Action

Laurocapram's principal mechanism involves the disruption of the highly organized intercellular lipid matrix of the stratum corneum.[1] Its long dodecyl group inserts into the lipid bilayers, which increases the motion and fluidity of the lipid alkyl chains.[2][3] This fluidization makes the hydrophobic regions of the lamellar structure more permeable.[2][3] Additionally, Laurocapram can increase the water content within the stratum corneum, a mechanism that may contribute to its enhancement effect, particularly for hydrophilic compounds.[4][5] This dual action allows it to effectively enhance the penetration of a wide range of molecules.

Comparative Efficacy: Hydrophilic vs. Lipophilic Drugs

Laurocapram demonstrates significant permeation-enhancing effects for both hydrophilic and lipophilic drugs, though the specific interactions and outcomes can differ.[3][6]

  • Effect on Lipophilic Drugs: Since lipophilic drugs primarily partition into and permeate through the intercellular lipid pathway, Laurocapram's fluidizing effect on these lipids directly facilitates their transport. By making the lipid matrix less ordered, it reduces the diffusional resistance for these molecules.[1] However, it has been noted that for some highly fat-soluble drugs, Laurocapram may not produce a significant enhancing effect and could potentially have a negative impact.[7]

  • Effect on Hydrophilic Drugs: The enhancement of hydrophilic drug permeation is a key advantage of Laurocapram. By disrupting the ordered lipid lamellae, Laurocapram creates more permeable regions or transient aqueous channels, allowing water-soluble molecules to bypass the otherwise impermeable lipid barrier.[1] Pretreatment of skin with Laurocapram has been shown to significantly increase the penetration of hydrophilic compounds.[4] This makes it a versatile enhancer for a broad spectrum of active pharmaceutical ingredients.

Quantitative Data on Permeation Enhancement

The enhancement ratio (ER), defined as the factor by which the drug's flux is increased in the presence of the enhancer compared to the control, is a key metric. While specific ER values are highly dependent on the drug, vehicle, Laurocapram concentration, and skin model, the following table summarizes the general effects observed in various studies.

DrugDrug TypeModel SystemLaurocapram ConcentrationObserved Permeation Effect
Sulfanilamide HydrophilicShed Snake SkinPretreatmentSignificantly Increased[1]
Indomethacin LipophilicShed Snake SkinPretreatmentSignificantly Increased[1]
Fluoropyrimidine Not SpecifiedNot Specified1.8%Permeation increased by 80 times[7]
Sodium Lauryl Sulfate (B86663) HydrophilicHuman Skin (in vitro)Pre-exposureSignificantly Enhanced (p < 0.05)[8]
General Observation Hydrophilic & LipophilicVarious0.1% - 5.0%Exhibits varying degrees of penetration enhancement for both classes[2][3][6][7]

Visualizing Mechanisms and Protocols

Mechanism of Laurocapram Action

The following diagram illustrates the proposed mechanism by which Laurocapram disrupts the stratum corneum to enhance drug permeation.

G cluster_SC Stratum Corneum cluster_Drugs Drug Permeation Pathways Lipids Intercellular Lipids (Highly Ordered) Pathway Barrier Function Lipids->Pathway maintains Disruption Lipid Bilayer Fluidization & Disruption Lipids->Disruption Laurocapram Laurocapram Laurocapram->Lipids inserts into ReducedBarrier Reduced Barrier Function Disruption->ReducedBarrier EnhancedPermeation Enhanced Permeation ReducedBarrier->EnhancedPermeation leads to LipoDrug Lipophilic Drugs LipoDrug->EnhancedPermeation via fluidized lipid route HydroDrug Hydrophilic Drugs HydroDrug->EnhancedPermeation via disrupted/aqueous route

Caption: Laurocapram disrupts stratum corneum lipids to enhance drug permeation.
Experimental Workflow: In Vitro Skin Permeation Study

The diagram below outlines the standard workflow for assessing drug permeation using a Franz diffusion cell.

A 1. Skin Membrane Preparation (e.g., Human/Porcine Skin) B 2. Mount Membrane in Franz Diffusion Cell A->B C 3. Add Receptor Fluid & Stir (e.g., PBS at 37°C) B->C D 4. System Equilibration C->D E 5. Apply Formulation to Donor Compartment (Control vs. +Laurocapram) D->E F 6. Periodic Sampling from Receptor (Replace with fresh fluid) E->F G 7. Sample Analysis (e.g., HPLC) F->G H 8. Calculate Flux and Enhancement Ratio (ER) G->H

Caption: Standard workflow for an in vitro Franz cell permeation experiment.

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a common method for evaluating the effect of Laurocapram on the transdermal permeation of a drug.

1. Materials and Equipment:

  • Franz diffusion cells (static or flow-through)[9]

  • Human or animal (e.g., porcine, rat) skin membrane[9]

  • Receptor fluid (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrer and stir bars

  • Circulating water bath set to 37°C to maintain skin surface temperature at ~32°C[9]

  • Test drug formulation (with and without Laurocapram)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

2. Membrane Preparation:

  • Excised skin is carefully prepared. Subcutaneous fat is removed, and the skin may be used as full-thickness or dermatomed to a specific thickness (e.g., 200-400 µm).[10]

  • The prepared skin membrane is visually inspected for any defects before use.

3. Franz Cell Assembly and Operation:

  • The prepared skin membrane is mounted between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.[11]

  • The receptor compartment is filled with pre-warmed, de-aerated receptor fluid, ensuring no air bubbles are trapped beneath the skin.[11] A small magnetic stir bar is added to the receptor compartment to ensure continuous mixing (~600 rpm).[9]

  • The cells are placed in a heating block or connected to a circulating water bath to maintain the temperature at 37°C.[9] The system is allowed to equilibrate for a period (e.g., 30-60 minutes).

4. Dosing and Sampling:

  • A precise amount of the test formulation (e.g., cream, gel, solution) is applied evenly to the skin surface in the donor compartment.[11] Separate cells are used for the control formulation (no Laurocapram) and the test formulation (with Laurocapram).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), an aliquot of the receptor fluid is withdrawn through the sampling arm.[10]

  • Immediately after each sample is taken, an equal volume of fresh, pre-warmed receptor fluid is added back to the receptor compartment to maintain a constant volume and ensure sink conditions.[11]

5. Sample Analysis and Data Interpretation:

  • The collected samples are analyzed using a validated analytical method, typically HPLC, to determine the concentration of the drug that has permeated through the skin.

  • The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

  • The Enhancement Ratio (ER) is calculated using the formula:

    • ER = Jss (with Laurocapram) / Jss (without Laurocapram)

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。